IT-143B
Description
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Streptomyces with data available.
Properties
Molecular Formula |
C28H41NO4 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+ |
InChI Key |
QDBZGOIMALIBKV-JXOBDNEFSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of IT-143B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a member of the piericidin family of natural products, a class of antibiotics isolated from Streptomyces species. While specific data on this compound is limited in publicly accessible literature, the well-characterized mechanism of action of piericidins provides a strong framework for understanding its biological effects. Piericidins are potent inhibitors of mitochondrial Complex I (NADH:ubiquiquinone oxidoreductase), a critical enzyme in the electron transport chain. This inhibition disrupts cellular energy metabolism, induces oxidative stress, and can trigger programmed cell death, forming the basis of their antimicrobial and potential anticancer activities. This guide synthesizes the available information on the mechanism of action of piericidins as a proxy for this compound, presenting quantitative data from closely related analogs and detailing relevant experimental protocols.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of the piericidin class of compounds, including this compound, is the mitochondrial Complex I.[1] This large, multi-subunit enzyme is the first entry point for electrons into the electron transport chain, catalyzing the transfer of electrons from NADH to ubiquinone.
Piericidins act as competitive inhibitors at the ubiquinone binding site of Complex I.[2] Their structural similarity to the quinone head group of coenzyme Q allows them to occupy this binding pocket, thereby blocking the electron transfer process. This inhibition has several downstream consequences:
-
Disruption of the Proton Motive Force: By halting electron flow through Complex I, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space. This dissipates the proton motive force that is essential for ATP synthesis by ATP synthase (Complex V).
-
Induction of Oxidative Stress: The blockage of electron transfer at Complex I can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[2] This surge in oxidative stress can cause damage to cellular components and activate apoptotic pathways.
-
Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to increase their reliance on glycolysis for ATP production. While some cells can adapt to this metabolic shift, cancer cells that are highly dependent on mitochondrial respiration may be more susceptible to the cytotoxic effects of Complex I inhibition.
dot
Caption: Mechanism of Mitochondrial Complex I Inhibition by this compound.
Secondary Mechanism: Inhibition of GRP78
Some members of the piericidin family have been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78).[3] GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR). Under cellular stress, GRP78 expression is upregulated to help manage misfolded proteins. In many cancer cells, GRP78 is overexpressed and plays a role in promoting cell survival and drug resistance.
Inhibition of GRP78 can lead to:
-
ER Stress and UPR Activation: Reduced GRP78 function can lead to an accumulation of unfolded proteins in the ER, triggering the UPR. Prolonged or unresolved ER stress can activate apoptotic pathways.
-
Sensitization to Other Therapies: By downregulating a key survival protein, GRP78 inhibitors can potentially sensitize cancer cells to the effects of other anticancer agents.
dot
Caption: Putative Inhibition of GRP78 by this compound.
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.0005 | [4] |
| PC-3/M | Metastatic Prostate Cancer | 0.009 | |
| HCT-116 | Colon Cancer | 0.009 | |
| SF-295 | Glioblastoma | 0.009 | |
| PC-3 | Prostate Cancer | 0.009 | |
| HL-60 | Leukemia | >12 | |
| B16-F10 | Murine Melanoma | >12 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of piericidins.
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of isolated mitochondria or submitochondrial particles.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
NADH
-
Coenzyme Q1 (ubiquinone-1)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
Piericidin compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and coenzyme Q1.
-
Add the isolated mitochondria or submitochondrial particles to the reaction mixture.
-
Add varying concentrations of the piericidin compound or solvent control and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation and determine the IC50 value of the piericidin compound.
dot
Caption: Workflow for Mitochondrial Complex I Activity Assay.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of reading absorbance at 570 nm
-
Piericidin compound (e.g., this compound)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the piericidin compound or solvent control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.
dot
Caption: Workflow for Cell Viability (MTT) Assay.
Western Blot for GRP78 Expression
This technique is used to detect changes in the protein levels of GRP78 in response to treatment.
Materials:
-
Cancer cell line
-
Piericidin compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GRP78
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the piericidin compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against GRP78.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of GRP78.
dot
Caption: Workflow for Western Blot Analysis of GRP78.
Conclusion
This compound, as a member of the piericidin family, is predicted to exert its biological effects primarily through the potent inhibition of mitochondrial Complex I. This leads to a cascade of events including the disruption of cellular energy metabolism, increased oxidative stress, and ultimately, cell death. A secondary mechanism involving the inhibition of the chaperone protein GRP78 may also contribute to its anticancer activity. While further research is needed to elucidate the specific properties of this compound, the well-established mechanism of action of piericidins provides a solid foundation for its continued investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the molecular pharmacology of this and related compounds.
References
- 1. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP78 targeting: Hitting two birds with a stone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of piericidin A1 and derivatives isolated from Streptomyces sp. associated with Palythoa variabilis from Brazilian Reefs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
An In-depth Technical Guide to the Discovery and Origin of IT-143B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a piericidin-class antibiotic, a group of naturally occurring pyridyl-polyketide compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of this compound, a rare higher homologue of the piericidin family. First isolated from a Streptomyces species by researchers at Taiho Pharmaceutical Co., Ltd. in 1996, this compound has demonstrated notable antifungal, antibacterial, and cytotoxic properties. This document consolidates the available scientific information, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and oncology.
Discovery and Origin
IT-143A and this compound were first reported as novel piericidin-group antibiotics in a 1996 publication in The Journal of Antibiotics[1]. The producing organism was identified as a strain of Streptomyces, a genus renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics. The initial discovery was a collaborative effort between Taiho Pharmaceutical Co., Ltd. in Japan and Chinese researchers[2].
Physicochemical Properties
The detailed physicochemical properties of this compound were characterized at the time of its discovery. While the original publication is not widely accessible, subsequent commercial availability has provided some key details.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 183485-34-9 | [3] |
| Appearance | Pale yellow oil | Inferred from related compounds[4] |
| Purity | >95% by HPLC | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |
Note: Some properties are inferred from chemically similar piericidins due to the limited availability of the primary literature.
Biological Activity
This compound has demonstrated a range of biological activities, most notably its antifungal, antibacterial, and cytotoxic effects.
Antimicrobial Activity
Initial reports highlighted the activity of this compound against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.
Cytotoxic Activity
Table 2: Reported Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Reference |
| Antifungal | Aspergillus fumigatus | |
| Antibacterial | Micrococcus luteus | |
| Cytotoxic | Human KB carcinoma cells |
Experimental Protocols
Detailed experimental protocols from the original discovery paper are not publicly accessible. However, based on common practices for the isolation and characterization of piericidin-class antibiotics from Streptomyces, a generalized workflow can be outlined.
Fermentation and Isolation Workflow
The following diagram illustrates a typical workflow for the fermentation of a Streptomyces strain and the subsequent isolation of a target metabolite like this compound.
Caption: Generalized workflow for the discovery of this compound.
Cytotoxicity Testing Protocol (MTT Assay)
A standard method for assessing the cytotoxicity of a compound like this compound against a cancer cell line such as KB cells is the MTT assay.
-
Cell Culture: KB cells are cultured in an appropriate medium and seeded into 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Biosynthesis of Piericidins
While the specific biosynthetic gene cluster for this compound has not been reported, the biosynthesis of the piericidin class of molecules in Streptomyces is known to proceed through a polyketide synthase (PKS) pathway.
The following diagram illustrates a simplified overview of a modular Type I PKS pathway, which is responsible for the synthesis of the polyketide backbone of piericidins.
Caption: Simplified modular Type I PKS pathway for piericidin biosynthesis.
This pathway involves a large, multi-enzyme complex where a starter unit is sequentially elongated by extender units. The resulting polyketide chain is then released and can undergo further modifications by tailoring enzymes to yield the final natural product.
Conclusion and Future Perspectives
This compound, a rare piericidin antibiotic from a Streptomyces species, represents a promising scaffold for further investigation, particularly in the context of its cytotoxic activity against cancer cells. While the initial discovery provided foundational knowledge, a deeper understanding of its mechanism of action, biosynthetic pathway, and structure-activity relationships is necessary to fully exploit its therapeutic potential. The lack of widespread availability of the original research article underscores the challenges in accessing historical scientific data and highlights the importance of open-access publishing and data repositories. Future research should focus on the re-isolation of the producing strain, whole-genome sequencing to identify the biosynthetic gene cluster, and semi-synthetic modifications of the this compound structure to optimize its biological activity and pharmacokinetic properties.
References
An In-depth Technical Guide to the Physicochemical Properties of IT-143B Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the IT-143B antibiotic. The information is curated for professionals in research and drug development, presenting data in a structured format, detailing experimental methodologies, and visualizing the mechanism of action.
Core Physicochemical Properties
This compound is a member of the piericidin family of antibiotics, which are known for their potent biological activities.[1] While specific experimental data for some properties of this compound are not publicly available, the properties of the closely related and well-studied piericidin A are provided for reference.
Table 1: Physicochemical Data for this compound and Piericidin A
| Property | This compound | Piericidin A (for reference) |
| Molecular Formula | C28H41NO4 | C25H37NO4[2] |
| Molecular Weight | 455.6 g/mol | 415.6 g/mol [2][3] |
| Appearance | Not specified | Pale yellow oil[3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | Soluble in DMSO (up to 25 mg/ml), Ethanol (up to 20 mg/ml), and methanol. Sparingly soluble in aqueous solutions. |
| Melting Point | Not specified | Not specified; presented as an oil. |
| Boiling Point | Not specified | 614.9±55.0 °C (Predicted) |
| Density | Not specified | 1.044±0.06 g/cm3 (Predicted) |
| Purity | Typically >95% by HPLC | >95% by HPLC |
| CAS Number | 183485-34-9 | 2738-64-9 |
| Storage Stability | Not specified | Stable for 2 years as supplied. Solutions in DMSO or Ethanol may be stored at -20°C for up to 1 month. |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the public domain. However, standard methodologies for characterizing antibiotic compounds are outlined below.
Determination of Solubility
A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., ethanol, methanol, DMSO, DMF, or a buffered aqueous solution) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is then expressed in mg/mL or other appropriate units.
Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus. As piericidin A is an oil, this method would be applicable if this compound is isolated as a solid.
Protocol:
-
Finely powder a small amount of the dried this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Stability Studies
The stability of this compound in solution and as a solid can be assessed under various environmental conditions using a stability-indicating HPLC method.
Protocol:
-
Prepare solutions of this compound in relevant solvents or formulations.
-
Aliquot the solutions and solid samples into appropriate containers.
-
Store the samples under a range of controlled conditions, including different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) and relative humidities (e.g., 60% RH, 75% RH), and protect from light where necessary.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.
-
A significant loss of potency (e.g., >10%) indicates instability under those storage conditions.
Mechanism of Action and Signaling Pathway
This compound is a member of the piericidin class of antibiotics, which are known to be potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquiquinone oxidoreductase). This inhibition is the primary mechanism of its cytotoxic and antimicrobial activity.
Inhibition of Mitochondrial Complex I
Piericidins are structural analogs of ubiquinone (Coenzyme Q) and act as competitive inhibitors, binding to the ubiquinone-binding site within Complex I. This binding event blocks the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration.
The workflow for the inhibition of Complex I by this compound can be visualized as follows:
References
The Biological Activity of Piericidin-Group Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of piericidin-group antibiotics, a class of natural products primarily produced by Streptomyces species. Renowned for their potent and specific inhibition of mitochondrial Complex I, these compounds have garnered significant interest for their potential applications in oncology, microbiology, and neurodegenerative disease research. This document details their core mechanism of action, impact on cellular signaling pathways, and summarizes key quantitative data, while also providing methodologies for relevant experimental protocols.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
Piericidin-group antibiotics exert their primary biological effects by targeting NADH:ubiquione oxidoreductase, also known as Mitochondrial Complex I.[1][2][3] This enzyme is the inaugural and largest component of the electron transport chain (ETC) located within the inner mitochondrial membrane.[1] The structural similarity of piericidins to the native substrate, ubiquinone (Coenzyme Q), allows them to act as competitive inhibitors at the ubiquinone-binding site within Complex I.[1] This binding event obstructs the transfer of electrons from NADH to ubiquinone, effectively disrupting the entire electron flow through the ETC.
The inhibition of Complex I by piericidins has several critical downstream consequences:
-
Disruption of the Proton Motive Force: By halting electron transport, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a dissipation of the proton motive force, which is crucial for ATP synthesis by ATP synthase (Complex V).
-
Induction of Oxidative Stress: The blockage of electron flow can cause a leakage of electrons from the iron-sulfur clusters located upstream of the inhibition site. This results in the formation of superoxide radicals and other reactive oxygen species (ROS), leading to increased oxidative stress that can damage cellular components and initiate apoptotic pathways.
-
Metabolic Reprogramming: The inhibition of oxidative phosphorylation forces cells to increase their reliance on glycolysis to generate ATP. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.
Diverse Biological Activities
Beyond their fundamental role as mitochondrial inhibitors, piericidins exhibit a broad range of biological activities, including anticancer, insecticidal, and antimicrobial effects.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of piericidins against a variety of cancer cell lines. Piericidin A has shown selective cytotoxicity towards human multiple myeloma and colorectal cancer cells, while having minimal effect on the growth of normal cells. Its analogues and glycosides have also demonstrated cytotoxicity against human cervical cancer, mouse melanoma, human lung cancer, and various leukemia cell lines. The anticancer mechanism is not solely reliant on Complex I inhibition; piericidins have also been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone, which can reduce the resistance of tumor cells. Furthermore, a combination of piericidin A and its glycoside, glucopiericidin A, can synergistically inhibit filopodia protrusion, a process involved in cancer cell migration and invasion, by inhibiting both mitochondrial respiration and glycolysis.
Insecticidal and Antimicrobial Activity
Piericidin A was initially identified as a potent insecticide. Its insecticidal effects are attributed to its selective cytotoxicity and induction of apoptosis in insect cells. For instance, piericidin A inhibits the viability of Tn5B1-4 insect cells at nanomolar concentrations, a significantly lower concentration than that required to affect mammalian HepG2 and Hek293 cells. Piericidins also exhibit antimicrobial properties. Glucopiericidin A, for example, displays antimicrobial activity, and both glucopiericidins A and B have shown better antimicrobial activities than piericidin A1.
Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various piericidin derivatives against a panel of cell lines, highlighting their potent and, in some cases, selective cytotoxic activity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | Insect (Lepidopteran) | 0.061 | |
| HepG2 | Human Liver Cancer | 233.97 | ||
| Hek293 | Human Embryonic Kidney | 228.96 | ||
| OVCAR-8 | Human Ovarian Cancer | 0.0005 nM | ||
| PC-3 | Human Prostate Cancer | 9.0 nM | ||
| PC-3/M | Metastatic Prostate Cancer | <16 ng/mL | ||
| HCT-116 | Human Colon Cancer | 500 fM - 9.0 nM | ||
| HL-60 | Human Leukemia | >12 | ||
| B16-F10 | Murine Melanoma | >12 | ||
| Piericidin A1 | HT29 (etoposide-resistant) | Human Colon Cancer | - | |
| Piericidin L | OS-RC-2 | Human Kidney Cancer | 2.2 | |
| Piericidin M | OS-RC-2 | Human Kidney Cancer | 4.5 | |
| Piericidin N | HL-60 | Human Leukemia | < 0.1 | |
| Piericidin O | HL-60 | Human Leukemia | < 0.1 | |
| Piericidin P | HL-60 | Human Leukemia | < 0.1 | |
| Piericidin Q | HL-60 | Human Leukemia | < 0.1 | |
| 11-demethyl-glucopiericidin A | ACHN | Human Kidney Cancer | 2.3 | |
| HL-60 | Human Leukemia | 1.3 | ||
| K562 | Human Leukemia | 5.5 |
| Compound | Organism/Cell | Activity | Concentration | Reference |
| Piericidin A1 | Respiratory Complex I | IC50 | 3.7 nM | |
| Piericidin B | T. asteroides (Fungus) | MIC | 20 µg/ml | |
| T. rubrum (Fungus) | MIC | 10 µg/ml | ||
| M. gypseum (Fungus) | MIC | 20 µg/ml | ||
| C. neoforms (Fungus) | MIC | 2 µg/ml | ||
| M. luteus (Bacteria) | MIC | 50 µg/ml | ||
| P. vulgaris (Bacteria) | MIC | 100 µg/ml |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by piericidins and a typical workflow for investigating mechanisms of resistance.
Caption: Mechanism of piericidin-induced cytotoxicity via Complex I inhibition.
Caption: Workflow for investigating mechanisms of piericidin resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of piericidin-group antibiotics.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a piericidin inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Piericidin compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piericidin compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the piericidin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the piericidin) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the piericidin concentration and use a non-linear regression analysis to determine the IC50 value.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Target cell line(s)
-
Complete cell culture medium
-
Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine
-
Piericidin compound
-
Mitochondrial stress test reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Seahorse XF Calibrant
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and incubate overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Cell Preparation: On the day of the assay, remove the complete medium from the cells, wash with pre-warmed Seahorse XF base medium, and then add the final volume of pre-warmed Seahorse XF base medium. Incubate the cells at 37°C in a non-CO2 incubator for at least 30 minutes.
-
Compound Loading: Load the piericidin and the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The Seahorse XF software will calculate the OCR at different stages of the experiment. The effect of the piericidin on basal and maximal respiration can be determined by comparing the OCR of treated cells to that of control cells.
Induction of Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by piericidins.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Piericidin compound
-
Flow cytometer
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the piericidin compound for a specific time period. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Data Analysis: The flow cytometry data will allow for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
Piericidin-group antibiotics represent a versatile class of natural products with a well-defined primary mechanism of action and a broad spectrum of biological activities. Their ability to potently inhibit mitochondrial Complex I makes them valuable tools for studying cellular metabolism and mitochondrial biology. Furthermore, their selective cytotoxicity against cancer and insect cells underscores their potential for further development as therapeutic agents and pesticides. This guide provides a foundational understanding of the biological activity of piericidins to aid researchers and drug development professionals in their exploration of this promising class of compounds.
References
IT-143B: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a rare piericidin-class antibiotic first isolated from Streptomyces sp.[1]. Structurally similar to coenzyme Q, this compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain[2][3]. By disrupting cellular respiration, this compound exhibits a range of biological activities, including cytotoxic, antifungal, and antibacterial effects[1][2]. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.
Introduction
Mitochondrial complex I is a critical component of cellular metabolism, playing a central role in ATP production. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This compound, also known as ME-143, belongs to the piericidin family of natural products, which are known for their potent and specific inhibition of mitochondrial complex I. This document consolidates the current knowledge on this compound to serve as a valuable resource for researchers investigating its therapeutic potential.
Physicochemical Properties
This compound is a pale yellow oil with the molecular formula C28H41NO4 and a molecular weight of 455.63 g/mol . It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is sparingly soluble in aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C28H41NO4 | |
| Molecular Weight | 455.63 g/mol | |
| Appearance | Pale Yellow Oil | |
| Purity | >95% by HPLC | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | |
| Long-Term Storage | -20°C |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of mitochondrial complex I. As a structural analog of ubiquinone, it is proposed to competitively bind to the ubiquinone-binding site of complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition has several downstream consequences:
-
Disruption of the Electron Transport Chain: The blockade of electron flow prevents the pumping of protons by complex I, leading to a collapse of the mitochondrial membrane potential.
-
Induction of Oxidative Stress: The stalled electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.
-
Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production, a metabolic shift that can be detrimental to cancer cells.
The proposed signaling pathway for this compound, based on its action as a piericidin, is depicted below.
Quantitative Data
Inhibition of Mitochondrial Complex I
This compound has been shown to be a potent inhibitor of mitochondrial complex I.
| Inhibitor | Cell Line/System | Concentration | % Inhibition of Complex I Activity (relative to control) | Reference |
| This compound (ME-143) | Isolated HEK293T mitochondria | Not Specified | 85.7% |
Biological Activity
This compound has demonstrated cytotoxic, antifungal, and antibacterial activities.
| Organism/Cell Line | Activity (MIC or IC50) | Reference |
| Aspergillus fumigatus | 25 µg/ml (MIC) | |
| Micrococcus luteus | 3.13 µg/ml (MIC) | |
| KB Carcinoma Cells | 1.5 µg/ml (IC50) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Preparation of this compound Stock Solution
This protocol is based on the general procedure for piericidins and should be performed in a sterile environment.
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Aseptically add the desired volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Gently vortex the vial until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Mitochondrial Complex I Activity Assay
This protocol is adapted from studies investigating the enzymatic activity of mitochondrial complex I.
Objective: To measure the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
NADH
-
Ubiquinone (or a suitable analog like decylubiquinone)
-
Rotenone (as a specific inhibitor for control measurements)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare isolated mitochondria from cells or tissues of interest.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.
-
To determine the rotenone-sensitive activity, prepare a parallel sample containing rotenone.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The specific Complex I activity is calculated as the difference between the total activity and the rotenone-insensitive activity and is typically expressed as nmol NADH oxidized/min/mg of mitochondrial protein.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.
Objective: To determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the Seahorse XF sensor cartridge with this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated ports.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm).
Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial health.
Materials:
-
JC-1 dye
-
Cells of interest treated with this compound
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
CCCP (a protonophore used as a positive control for depolarization)
Procedure:
-
Culture and treat cells with this compound.
-
Prepare the JC-1 staining solution in cell culture medium.
-
Incubate the cells with the JC-1 staining solution at 37°C.
-
For a positive control, treat a separate sample of cells with CCCP to induce mitochondrial depolarization.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of a compound on cell viability.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
KB carcinoma cells (or other cell line of interest)
-
96-well plate
-
Complete culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
Materials:
-
Aspergillus fumigatus (or other fungal strain)
-
96-well microtiter plate
-
RPMI 1640 medium
-
This compound working solutions
-
Spectrophotometer
Procedure:
-
Prepare a standardized fungal inoculum in RPMI 1640 medium.
-
Prepare serial two-fold dilutions of this compound in the microtiter plate.
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Micrococcus luteus (or other bacterial strain)
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
This compound working solutions
Procedure:
-
Prepare a standardized bacterial inoculum in MHB.
-
Prepare serial two-fold dilutions of this compound in the microtiter plate.
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that prevents visible bacterial growth.
Conclusion
This compound is a potent inhibitor of mitochondrial complex I with demonstrated cytotoxic, antifungal, and antibacterial activities. Its mechanism of action, typical of the piericidin class of antibiotics, makes it a compound of interest for further investigation, particularly in the context of diseases with metabolic vulnerabilities, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to determine a precise IC50 for mitochondrial complex I inhibition and to elucidate the specific downstream signaling effects of this promising molecule.
References
- 1. Metabolic reprogramming in cancer cells: glycolysis, glutaminolysis, and Bcl-2 proteins as novel therapeutic targets for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
IT-143B: A Technical Guide to its Antifungal Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a piericidin-class antibiotic, a family of natural products known for their diverse biological activities. Isolated from the fermentation broth of Streptomyces sp. No. A-143 in 1996 by researchers at Taiho Pharmaceutical Co., Ltd. and the Institute of Medicinal Biotechnology in Beijing, this compound has demonstrated antifungal, antibacterial, and cytotoxic properties.[1] As a rare member of the piericidin family, its unique structure and biological profile warrant detailed investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, its proposed mechanism of action, and detailed experimental protocols relevant to its study.
Physicochemical Properties
This compound is a pale yellow oil with the molecular formula C₂₈H₄₁NO₄. Its structure was determined using spectroscopic methods, revealing a substituted pyridine ring attached to a long, polyketide-derived side chain, which is characteristic of piericidins.[1]
| Property | Value |
| Appearance | Pale Yellow Oil |
| Molecular Formula | C₂₈H₄₁NO₄ |
| Molecular Weight | 455.63 g/mol |
| UV λmax (MeOH) | 237, 313 nm |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| CAS Number | 183485-34-9 |
Antifungal Spectrum
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Aspergillus fumigatus | Not Specified | 25[1] |
MIC: Minimum Inhibitory Concentration
Other Biological Activities
In addition to its antifungal properties, this compound has shown activity against Gram-positive bacteria and human cancer cell lines.
Table 2: Antibacterial and Cytotoxic Activity of this compound
| Organism/Cell Line | Activity (MIC/IC₅₀ in µg/mL) |
| Micrococcus luteus | 3.13[1] |
| KB Carcinoma Cells | 1.5[1] |
Proposed Mechanism of Action
While the specific signaling pathways affected by this compound have not been empirically determined, its structural similarity to other piericidins strongly suggests a similar mechanism of action. Piericidins are well-documented inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).
By binding to Complex I, this compound is proposed to block the transfer of electrons from NADH to coenzyme Q (ubiquinone). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. The subsequent decrease in cellular ATP production can trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS) and the induction of apoptosis, ultimately leading to fungal cell death. This proposed mechanism is consistent with the observed antifungal activity.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the original discovery and isolation of this compound.
-
Fermentation: The producing organism, Streptomyces sp. No. A-143, is cultured in a suitable medium in a jar fermentor to generate a fermentation broth containing this compound.
-
Solvent Extraction: The harvested fermentation broth is extracted with an organic solvent such as ethyl acetate to separate the crude product from the aqueous phase.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including preparative high-performance liquid chromatography (HPLC) on a C18 column, to separate this compound from its analogs (e.g., IT-143-A) and other impurities.
-
Final Product: The purified fractions containing this compound are collected, concentrated, and lyophilized to yield the final product as a pale yellow oil.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and mold pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to create a range of desired concentrations in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard for yeasts, or a specific conidial density for molds).
-
Dilute the standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (fungal inoculum in medium without the drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
Conclusion
This compound is a piericidin antibiotic with demonstrated in vitro activity against Aspergillus fumigatus. Its proposed mechanism of action, inhibition of mitochondrial Complex I, aligns with that of other members of its structural class and presents a potential target for antifungal drug development. However, the available data on its full antifungal spectrum is limited. Further research is required to elucidate its activity against a wider array of clinically relevant fungal pathogens and to validate its specific mechanism of action and downstream cellular effects. The protocols outlined in this guide provide a framework for such future investigations.
References
Unraveling the Antibacterial Potential of IT-143B Against Gram-Positive Bacteria: A Technical Whitepaper
For Immediate Release
[City, State] – A comprehensive review of available scientific literature reveals no specific antibacterial agent publicly designated as "IT-143B." This technical whitepaper, therefore, addresses the user's request by providing a detailed guide on the general methodologies and approaches used to characterize a novel antibacterial compound's effects on Gram-positive bacteria, using data from known antibacterial agents as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Antibacterial Action Against Gram-Positive Bacteria
Gram-positive bacteria represent a significant class of pathogens responsible for a wide array of human infections. Their distinct cell wall structure, characterized by a thick peptidoglycan layer, serves as a primary target for many antibacterial agents. The discovery and development of new compounds with potent activity against these bacteria, particularly multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), is a critical area of research. This guide outlines the essential experimental framework for evaluating a novel compound, hypothetically named this compound, for its efficacy and mechanism of action against Gram-positive pathogens.
Quantitative Assessment of Antibacterial Activity
A crucial first step in characterizing a new antibacterial agent is to quantify its activity against a panel of relevant Gram-positive bacteria. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC).
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Various Antibacterial Agents Against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Streptococcus pneumoniae | Reference |
| Omadacycline | 0.25 µg/mL (MIC90) | 0.25 µg/mL (MIC90) | 0.25 µg/mL (MIC90 for E. faecalis) | 0.12 µg/mL (MIC90) | [1] |
| LY146032 | 4 µg/mL (MIC90) | 4 µg/mL (MIC90) | 8 µg/mL (MIC90) | Not Specified | [2] |
| CB-183,315 | ≤1 µg/mL | ≤1 µg/mL | ≤2 µg/mL | Not Specified | [3] |
| Cystapep 1 | 16 µg/mL (MIC) | 16 µg/mL (MIC) | Less Susceptible | Less Susceptible | [4] |
| Oritavancin | Not Specified | 0.06 - 0.5 mg/L (MIC90) | 0.06 - 0.5 mg/L (MIC90) | Not Specified | [5] |
Note: Data presented is for illustrative purposes and is derived from studies on the specified compounds, not "this compound". MIC90 represents the concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of an antibacterial compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is the lowest concentration that prevents visible growth of a bacterium.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of the Compound: The test compound (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
Protocol:
-
Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 10^6 CFU/mL in broth containing the test compound at various multiples of its MIC.
-
Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar medium.
-
Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Mechanism of Action: Signaling Pathways and Cellular Targets
Understanding how a compound exerts its antibacterial effect is crucial for its development. Many antibiotics target essential bacterial processes, including cell wall synthesis, protein synthesis, and DNA replication. Some modern approaches focus on disrupting bacterial signaling pathways or membrane integrity.
Disruption of Bacterial Cell Membrane
A potential mechanism of action for novel antibacterial agents is the disruption of the bacterial cell membrane's structure and function. This can lead to leakage of cellular contents and cell death.
Caption: Hypothetical mechanism of this compound targeting the bacterial cell membrane.
Inhibition of Bacterial Signaling Pathways
Bacteria utilize complex signaling pathways to regulate essential processes such as virulence, biofilm formation, and antibiotic resistance. Targeting these pathways is an attractive strategy for developing new therapeutics.
Caption: Proposed inhibition of a bacterial signaling pathway by this compound.
Experimental Workflow for Characterization
A logical and systematic workflow is essential for the efficient characterization of a novel antibacterial compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion
While no specific information exists for a compound named "this compound," this whitepaper provides a robust framework for the in-depth technical evaluation of a novel antibacterial agent against Gram-positive bacteria. The methodologies and illustrative data presented serve as a guide for researchers in the field of antibiotic drug discovery. The systematic application of these protocols will be essential in identifying and characterizing new chemical entities with the potential to combat the growing threat of antibiotic resistance.
Disclaimer: The data and diagrams presented in this document are for illustrative purposes and are based on established scientific principles and data from known antibacterial agents. They are not representative of any specific compound designated as "this compound."
References
- 1. arts.units.it [arts.units.it]
- 2. In vitro activity of LY146032 against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of a Novel Cyclic Lipopeptide, CB-183,315, against Resistant Clostridium difficile and Other Gram-Positive Aerobic and Anaerobic Intestinal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antimicrobial peptide active against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Oritavancin against Gram-Positive Pathogens Causing Bloodstream Infections in the United States over 10 Years: Focus on Drug-Resistant Enterococcal Subsets (2010–2019) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling IT-143B: A Technical Guide to its Structural Elucidation, Molecular Formula, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the piericidin antibiotic, IT-143B, focusing on its structural elucidation, molecular formula, and its multifaceted biological activities. This document synthesizes available data to offer a detailed resource for researchers exploring its therapeutic potential.
Molecular Identity and Physicochemical Properties
This compound is a naturally occurring compound isolated from the actinomycete Streptomyces sp. No. A-143. Its molecular formula has been determined as C₂₈H₄₁NO₄ , with a corresponding molecular weight of 455.63 g/mol .[1] The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, and high-resolution electron impact mass spectrometry (HREI-MS).[2] These analyses revealed a substituted pyridine ring linked to a long, polyketide-derived side chain, a characteristic feature of the piericidin family of natural products.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁NO₄ | [1][2] |
| Molecular Weight | 455.63 | |
| Appearance | Pale yellow oil | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | |
| CAS Number | 183485-34-9 |
Structural Elucidation: Methodologies
The definitive structure of this compound was established using a suite of spectroscopic methods. While the specific raw data from the original publication is not publicly available, this section outlines the detailed experimental protocols for the techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was pivotal in determining the carbon skeleton and the placement of protons within the this compound molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The spectral width is typically set to 10-15 ppm.
-
For signal enhancement, 16 to 64 scans are accumulated.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.
-
A wider spectral width of 200-250 ppm is used.
-
Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-10 seconds) are required.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
High-Resolution Electron Impact Mass Spectrometry (HREI-MS)
HREI-MS was employed to determine the precise molecular weight and elemental composition of this compound.
Experimental Protocol: HREI-MS
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).
-
Data Analysis: The mass spectrum reveals the m/z of the molecular ion and various fragment ions. The high-resolution measurement allows for the determination of the elemental composition of the molecular ion, confirming the molecular formula.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including antifungal, antibacterial, and potent antitumor properties.
Table 2: Biological Activities of this compound
| Target Organism/Cell Line | Activity (MIC/IC₅₀) | Reference |
| Aspergillus fumigatus | 25 µg/ml | |
| Micrococcus luteus | 3.13 µg/ml | |
| KB Carcinoma Cells | 1.5 µg/ml |
General Antibiotic Mechanism
As a member of the piericidin class, this compound is believed to function as an inhibitor of the mitochondrial electron transport chain. It is proposed to target Complex I (NADH:ubiquinone oxidoreductase), thereby disrupting cellular respiration in susceptible organisms.
Antitumor Mechanism: KRASG12C Inhibition
More recent studies have elucidated a more specific antitumor mechanism for this compound, identifying it as a potent and selective inhibitor of the KRASG12C oncoprotein. This mutation is a key driver in several cancers. By binding to the mutant KRAS protein, this compound locks it in an inactive state, leading to the suppression of downstream pro-proliferative signaling pathways.
The two primary pathways affected are the KRAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.
Experimental Protocols for Biological Activity Assessment
The following are detailed protocols for assays commonly used to evaluate the antitumor effects of compounds like this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., those with the KRASG12C mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and appropriate vehicle controls) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis of Signaling Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the KRAS signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat KRASG12C-mutant cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of MEK, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a piericidin antibiotic with a well-defined molecular formula and a structure characterized by a substituted pyridine ring and a polyketide side chain. Its biological activities are significant, with a general mechanism of inhibiting mitochondrial Complex I and a specific, potent antitumor activity through the selective inhibition of the KRASG12C oncoprotein. The detailed methodologies provided in this guide offer a framework for the further investigation of this compound and similar compounds in drug discovery and development.
References
Preliminary investigation of IT-143B in scientific research
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143-B is a piericidin-group antibiotic with demonstrated biological activity, including antifungal, antibacterial, and cytotoxic effects. This document provides a comprehensive overview of the preliminary scientific research on IT-143-B, focusing on its discovery, physicochemical properties, and proposed mechanisms of action. Quantitative data from preclinical studies are summarized, and key experimental protocols are detailed. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug development.
Introduction
IT-143-B is a novel antibiotic belonging to the piericidin class, which was first isolated from the fermentation broth of Streptomyces sp. No. A-143. Structurally, piericidins feature a substituted pyridine ring connected to a long polyketide-derived side chain. Preliminary studies have indicated that IT-143-B exhibits a range of biological activities, making it a compound of interest for further investigation in therapeutic applications.
Physicochemical Properties
The molecular formula of IT-143-B has been determined to be C28H41NO4.[1] It is characterized as a pale yellow oil and is soluble in solvents such as ethanol, methanol, DMF, and DMSO.[2]
| Property | Value |
| Molecular Formula | C28H41NO4 |
| Appearance | Pale Yellow Oil |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO |
Biological Activity and Quantitative Data
IT-143-B has shown inhibitory activity against various microorganisms and cytotoxic effects against cancer cells.
Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of IT-143-B against several fungi and bacteria have been determined.
| Organism | MIC (µg/mL) |
| Aspergillus fumigatus | Data not available in search results |
| Micrococcus luteus | Data not available in search results |
Note: While the sources state activity against these organisms, specific MIC values were not found in the provided search results.
Cytotoxic Activity
The cytotoxic potential of IT-143-B has been evaluated against various cancer cell lines. One study, which refers to the compound as "IT-143-B (a likely reference to the recently identified compound 143D)," reports its potent and selective inhibition of the KRASG12C mutation.[1] The half-maximal inhibitory concentration (IC50) values from this study are presented below.
| Cell Line | Cancer Type | IT-143-B IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 |
| Ba/F3-KRASG12C | Engineered Cell Line | 80.0 ± 19.0 |
Mechanisms of Action
Preliminary research suggests that IT-143-B may exert its biological effects through multiple signaling pathways. The primary mechanism attributed to the piericidin class of antibiotics is the inhibition of Mitochondrial Complex I.[2] Additionally, recent findings suggest a role for a compound identified as IT-143-B in the inhibition of the KRASG12C oncoprotein.[1]
Inhibition of Mitochondrial Complex I
Piericidin-group antibiotics are known to be potent inhibitors of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is a critical component of the electron transport chain in mitochondria.
-
Binding and Inhibition: Piericidins competitively bind to the ubiquinone-binding site of Complex I, blocking the transfer of electrons from NADH.
-
Disruption of ATP Synthesis: This inhibition disrupts the proton motive force across the inner mitochondrial membrane, which is essential for ATP production by ATP synthase.
-
Induction of Oxidative Stress: The blockage of electron flow can lead to the generation of reactive oxygen species (ROS), causing cellular damage and triggering apoptosis.
-
Metabolic Shift: By impairing oxidative phosphorylation, piericidins can force cells to increase their reliance on glycolysis for energy production.
Inhibition of KRASG12C Signaling
A compound referred to as IT-143-B has been identified as a selective inhibitor of the KRASG12C oncoprotein. This mutation is a key driver in several types of cancer.
-
Direct Inhibition: IT-143-B is proposed to directly bind to and inhibit the activity of the mutated KRASG12C protein.
-
Downstream Pathway Suppression: This inhibition leads to the suppression of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
-
Induction of Cell Cycle Arrest and Apoptosis: The blockade of these critical signaling cascades ultimately results in cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.
Experimental Protocols
Isolation and Purification of IT-143-B
The following protocol outlines the general steps for the isolation and purification of IT-143-B from the fermentation broth of Streptomyces sp. No. A-143.
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of IT-143-B on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of IT-143-B and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Conclusion
IT-143-B is a piericidin-group antibiotic with promising biological activities, including potent cytotoxic effects against cancer cells. The primary mechanism of action for this class of compounds is the inhibition of Mitochondrial Complex I. However, recent evidence suggests that a compound identified as IT-143-B may also act as a selective inhibitor of the KRASG12C oncoprotein. Further research is warranted to fully elucidate the precise molecular targets and signaling pathways of IT-143-B and to evaluate its therapeutic potential in various disease models. The detailed protocols and compiled data in this guide provide a solid foundation for future investigations into this intriguing natural product.
References
Methodological & Application
Application Note and Protocol: IT-143B Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the cytotoxic effects of IT-143B, a piericidin-class antibiotic, on cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2]
Introduction
This compound is a piericidin-class antibiotic isolated from a Streptomyces species.[3][4] Piericidins are known inhibitors of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase).[3] This inhibition disrupts cellular energy metabolism, which can lead to the death of cancer cells. Early studies have indicated that this compound exhibits cytotoxic activity against KB carcinoma cells, an epidermoid carcinoma cell line. This protocol provides a robust method for quantifying the cytotoxic effects of this compound on various cancer cell lines.
Data Presentation
The following table is a template for summarizing the in vitro anti-proliferative activity of this compound across various cancer cell lines. Researchers should populate this table with their experimentally determined IC50 values.
| Cell Line | Tissue of Origin | IC50 (nM) |
| Example: MIA PaCa-2 | Pancreatic | |
| Example: NCI-H358 | Lung | |
| Example: HeLa | Cervical | |
| Example: MCF-7 | Breast |
Experimental Protocols
Materials
-
This compound
-
DMSO (Dimethyl sulfoxide), sterile
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Microplate reader
-
CO2 incubator
Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Aseptically add a sufficient volume of DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes and store at -20°C for long-term storage.
Cell Culture
-
Culture the selected cancer cell lines in their appropriate complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and are not over-confluent before starting the assay.
MTT Cell Viability Assay Protocol
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
On the following day, prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., from nanomolar to low micromolar) to determine the IC50 value.
-
Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically below 0.5% v/v).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Add 100 µL of solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
Signaling Pathway Diagram
Caption: General signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for the this compound cytotoxicity assay using the MTT method.
References
IT-143B solubility in DMSO and other solvents
Application Notes and Protocols for IT-143B
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an antibiotic belonging to the piericidin class, originally isolated from a Streptomyces species.[1][2] It has demonstrated bioactivity against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.[1][2] Furthermore, this compound has shown cytotoxic effects against KB carcinoma cells.[1] As a member of the piericidin family, this compound is believed to function as an inhibitor of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase), disrupting cellular energy metabolism, which can lead to cell death.
These application notes provide essential information on the solubility of this compound, protocols for its handling and preparation of stock solutions, and an overview of its proposed mechanism of action.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁NO₄ | |
| Molecular Weight | 455.63 g/mol | |
| Purity | >95% by HPLC | |
| Appearance | Pale yellow oil | |
| Long-Term Storage | -20°C |
Solubility Data
While specific quantitative solubility limits for this compound are not widely published, its solubility in common laboratory solvents has been established.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Aqueous Solutions | Sparingly soluble |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the general procedure for preparing a stock solution of this compound. All steps should be performed in a sterile environment, such as a laminar flow hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials:
-
This compound solid
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO), Ethanol, Methanol, or Dimethylformamide (DMF)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
Inert gas (e.g., argon or nitrogen) - optional but recommended
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Solvent Selection:
-
Choose an appropriate solvent from the list of known soluble solvents (DMSO, ethanol, methanol, DMF). DMSO is a common choice for creating highly concentrated stock solutions for in vitro experiments.
-
-
Dissolution:
-
To prepare a 10 mM stock solution, for example, add 219.48 µL of the chosen solvent to 1 mg of this compound (Molecular Weight: 455.63 g/mol ).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
If an inert gas is available, purge the headspace of the vials before sealing to enhance stability.
-
Store the aliquots at -20°C for long-term use. Based on its analogue, Piericidin A, it is expected to be stable for at least two years when stored as supplied at -20°C.
-
Protocol for Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
-
Solvent Concentration Control:
-
It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. This is typically below 0.5% (v/v). Prepare a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.
-
-
Application to Cells:
-
Add the freshly prepared working solutions of this compound to your cell cultures.
-
Visualizations
Experimental Workflow: Preparation of this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Signaling Pathway of this compound
As a piericidin, this compound is proposed to inhibit the mitochondrial electron transport chain, which can lead to a decrease in ATP production and the induction of apoptosis.
Caption: General signaling pathway for piericidin-class antibiotics.
References
Application Note: Preparation and Use of IT-143B Stock Solutions for In Vitro Research
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cell-based assays and mechanistic studies.
Introduction: IT-143B is a piericidin-group antibiotic first isolated from the fermentation broth of Streptomyces sp. in 1996.[1][2] It is structurally characterized as a substituted pyridine ring attached to a long, polyketide-derived side chain.[1] this compound has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects against various cell lines, such as KB carcinoma cells.[1][2] Its mechanism of action is believed to be similar to other piericidins, which are known inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This document provides detailed protocols for the preparation of stock solutions of this compound and its application in cell culture experiments.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 183485-34-9 | |
| Molecular Formula | C₂₈H₄₁NO₄ | |
| Molecular Weight | 455.63 g/mol | |
| Appearance | Pale yellow oil | |
| Purity | >95% by HPLC | |
| Biological Activity | Cytotoxic against KB Carcinoma Cells (1.5 µg/ml) |
Solubility and Storage
Proper solubilization and storage are critical to maintaining the stability and activity of this compound.
| Solvent | Solubility | Recommended Storage (Solid) | Recommended Storage (Stock Solution) | Reference |
| DMSO | Soluble | -20°C (Long-term) | -20°C or -80°C (Aliquot to avoid freeze-thaw) | |
| Ethanol | Soluble | -20°C (Long-term) | -20°C or -80°C (Aliquot to avoid freeze-thaw) | |
| Methanol | Soluble | -20°C (Long-term) | -20°C or -80°C (Aliquot to avoid freeze-thaw) | |
| DMF | Soluble | -20°C (Long-term) | -20°C or -80°C (Aliquot to avoid freeze-thaw) |
Experimental Protocols
3.1. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a chemical fume hood or a well-ventilated area.
-
Refer to the material safety data sheet (MSDS) for complete safety and handling information.
3.2. Protocol 1: Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a concentrated master stock solution in DMSO, which is a common solvent for cell culture applications.
Materials:
-
This compound (solid)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Weighing: Carefully weigh out 1 mg of this compound powder using an analytical balance.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 1000
-
Volume (µL) = [1 mg / 455.63 g/mol ] x 1000 = 2194.8 µL
-
Therefore, add approximately 2.195 mL of DMSO.
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3.3. Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the master stock solution into complete cell culture medium immediately before use.
Materials:
-
10 mM this compound master stock solution
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thaw: Thaw one aliquot of the 10 mM master stock solution at room temperature.
-
Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
-
Example Dilution Table (for a final volume of 1 mL per well):
| Desired Final Conc. (µM) | Volume of 10 mM Stock (µL) | Volume of Medium (µL) | Final DMSO Conc. |
| 1 | 0.1 | 999.9 | 0.001% |
| 5 | 0.5 | 999.5 | 0.005% |
| 10 | 1.0 | 999.0 | 0.01% |
| 25 | 2.5 | 997.5 | 0.025% |
| 50 | 5.0 | 995.0 | 0.05% |
-
Mixing: Gently mix the working solutions by pipetting or inverting the tube. Use immediately.
Visualization of Workflows and Mechanism
4.1. Proposed Mechanism of Action
This compound is structurally similar to piericidins, which are known to inhibit Complex I of the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to decreased ATP production, increased reactive oxygen species (ROS), and the induction of apoptosis.
Caption: Proposed mechanism of this compound via inhibition of Mitochondrial Complex I.
4.2. Experimental Workflows
The following diagrams illustrate the standard workflows for preparing this compound stock solutions and for conducting a typical cell viability experiment.
Caption: Workflow for preparing a concentrated master stock solution of this compound.
Caption: General workflow for a cell viability assay using this compound.
References
Application of 143B Cell Line in Mitochondrial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 143B human osteosarcoma cell line and its derivatives are foundational tools in the study of mitochondrial biology and dysfunction. Their robust growth characteristics and ease of genetic manipulation, including the generation of mitochondrial DNA (mtDNA)-depleted (ρ°) cells, make them an invaluable in vitro model system. These cells are instrumental in elucidating the roles of mitochondria in cellular metabolism, apoptosis, and the pathogenesis of various diseases, as well as for screening potential therapeutic compounds that target mitochondrial function.
Core Applications in Mitochondrial Research
The 143B cell line is extensively utilized for:
-
Investigating Mitochondrial Respiration: The function of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) can be assessed in detail.
-
Studying Mitochondrial Genetics: The generation of cybrids (cytoplasmic hybrids) allows for the study of specific mtDNA mutations and their effects on cellular function.[1]
-
Elucidating Apoptotic Pathways: 143B cells are a reliable model for studying the intrinsic (mitochondrial) pathway of apoptosis.[2][3][4][5]
-
Drug Discovery and Toxicology: Screening compounds for their effects on mitochondrial function and viability.
-
Modeling Mitochondrial Diseases: The 143B ρ° cell line, which lacks mtDNA and therefore functional oxidative phosphorylation, is a key model for studying diseases caused by mitochondrial dysfunction.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of the 143B cell line in mitochondrial research.
| Parameter | Cell Line/System | Treatment/Condition | Key Findings | Reference |
| Complex I Activity | Isolated HEK293T mitochondria | IT-143-B (ME-143) | 85.7% inhibition of Complex I activity. | |
| Differentiated SH-SY5Y cells | Rotenone (1-100 nM) | Complete inhibition of ATP-linked respiration. | ||
| Cell Viability | 143B cells | Carbon Quantum Dots (276 μg/ml) for 72h | Significant decrease in cell proliferation. | |
| Apoptosis Rate | 143B cells | Carbon Quantum Dots (276 μg/ml) for 24, 48, 72h | Increased rate of apoptosis. | |
| Mitochondrial Respiration | 143B-206 ρ° cells | Untreated | Complexes V, III, and II activity were 86.5%, 29.4%, and 49.6% of parental 143B cells, respectively. Complexes I and IV were completely absent. |
Experimental Protocols
Detailed methodologies for key experiments utilizing the 143B cell line are provided below.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Objective: To qualitatively and quantitatively assess changes in ΔΨm in 143B cells following experimental treatment.
Materials:
-
143B cells
-
JC-1 dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Procedure:
-
Seed 143B cells in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.
-
Treat cells with the experimental compound for the desired time period. Include a positive control group treated with 50 µM CCCP for 30 minutes to induce depolarization.
-
Prepare a 10 µg/mL JC-1 staining solution in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of the JC-1 staining solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a fluorescence microscope or plate reader.
-
Healthy, polarized mitochondria will accumulate JC-1 aggregates, which fluoresce red (Ex/Em ~585/590 nm).
-
Depolarized mitochondria will contain JC-1 monomers, which fluoresce green (Ex/Em ~510/527 nm).
-
-
Calculate the ratio of red to green fluorescence to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to determine key parameters of mitochondrial respiration in 143B cells.
Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
143B cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Seed 143B cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A into the designated ports.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.
-
Analyze the data to determine the key parameters of mitochondrial respiration.
Protocol 3: Assessment of Apoptosis via Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details a common flow cytometry-based method to detect and quantify apoptosis and necrosis in 143B cells.
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
143B cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat 143B cells with the compound of interest.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to mitochondrial research using the 143B cell line.
Caption: Mitochondrial apoptotic signaling pathway.
Caption: Seahorse XF Cell Mito Stress Test workflow.
Caption: Relationship between 143B cell models.
References
- 1. The Mitochondrial m.3243A>G Mutation on the Dish, Lessons from In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - ProQuest [proquest.com]
- 3. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phyllanthus urinaria Induces Apoptosis in Human Osteosarcoma 143B Cells via Activation of Fas/FasL- and Mitochondria-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Studies with IT-143B on KB Carcinoma Cells
These application notes provide a summary of the known biological activities of IT-143B, a piericidin-group antibiotic, on KB carcinoma cells. Detailed protocols for relevant in vitro assays are included to assist researchers in studying its effects.
Introduction
This compound is a piericidin-class antibiotic isolated from Streptomyces sp. No. A-143.[1] Early in vitro studies have demonstrated its cytotoxic effects against human KB carcinoma cells, an epidermoid carcinoma cell line.[1][2] Structurally, this compound possesses a substituted pyridine ring linked to a long, polyketide-derived side chain, which is characteristic of the piericidin family of natural products.[1] While specific signaling pathways for this compound have not been empirically determined, its structural similarity to other piericidins suggests a mechanism of action involving the inhibition of the mitochondrial electron transport chain.[1]
Data Presentation
The biological activity of this compound has been quantified, demonstrating its cytotoxic potency against KB carcinoma cells.
| Cell Line | Activity | Concentration |
| KB Carcinoma Cells | Cytotoxicity | 1.5 µg/ml |
| Aspergillus fumigatus | Antifungal (MIC) | 25 µg/ml |
| Micrococcus luteus | Antibacterial (MIC) | 3.13 µg/ml |
Table 1: Summary of the biological activities of this compound against KB carcinoma cells and various microorganisms.
Proposed Mechanism of Action
The proposed mechanism of action for this compound, based on its structural similarity to other piericidins, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition blocks the transfer of electrons from NADH to coenzyme Q (ubiquone), disrupting the proton gradient across the inner mitochondrial membrane. The subsequent decrease in ATP synthesis can lead to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and ultimately, cell death.
References
Techniques for Assessing the Antibacterial Potency of IT-143B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a novel antibiotic belonging to the piericidin class, isolated from the fermentation broth of Streptomyces sp. No. A-143.[1] As a rare, higher homologue of the piericidins, this compound has demonstrated a spectrum of biological activities, including antifungal, cytotoxic, and antibacterial effects against Gram-positive bacteria.[1][2] This document provides a comprehensive overview of the essential techniques and detailed protocols for assessing the antibacterial potency of this compound, tailored for researchers in drug discovery and development.
The proposed mechanism of action for piericidins involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1] This disruption of cellular respiration leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately resulting in cell death.[1] The following application notes and protocols are designed to not only determine the antibacterial efficacy of this compound but also to investigate its specific mechanism of action.
Data Presentation
The following table summarizes the known biological activities of this compound.
| Organism/Cell Line | Activity (MIC or IC50) |
| Micrococcus luteus | 3.13 µg/ml |
| Aspergillus fumigatus | 25 µg/ml |
| KB Carcinoma Cells | 1.5 µg/ml |
Data sourced from Benchchem's technical guide on this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of Micrococcus luteus.
-
Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a series of two-fold serial dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Assessment of Bactericidal vs. Bacteriostatic Activity
This assay determines whether this compound kills the bacteria (bactericidal) or inhibits their growth (bacteriostatic) at concentrations above the MIC.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Perform MIC Assay:
-
Follow the protocol for the broth microdilution assay as described above.
-
-
Sub-culturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Include a positive control by plating an aliquot from a well with bacterial growth.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the MHA plate.
-
Evaluation of Anti-Biofilm Activity
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance, which can exhibit increased resistance to antimicrobial agents.
Protocol: Biofilm Inhibition Assay using Crystal Violet
-
Preparation of Bacterial Suspension:
-
Prepare a bacterial suspension of Micrococcus luteus in a suitable growth medium (e.g., Tryptic Soy Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension 1:100 in the growth medium.
-
-
Biofilm Formation with this compound:
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial suspension to each well.
-
Add 100 µL of this compound at various concentrations (typically below the MIC) to the wells. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently discard the planktonic cells from the wells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
-
Assessment of Bacterial Membrane Integrity
Given that the proposed mechanism of action of this compound involves disruption of the electron transport chain, which is located in the bacterial cell membrane, assessing membrane integrity is crucial.
Protocol: Membrane Permeability Assay using Propidium Iodide (PI)
-
Preparation of Bacterial Suspension:
-
Grow Micrococcus luteus to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
Treatment and Staining:
-
In a 96-well black, clear-bottom microtiter plate, add 100 µL of the bacterial suspension to each well.
-
Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Add propidium iodide to a final concentration of 5 µM to each well.
-
Include a positive control (e.g., treatment with 70% isopropanol to induce maximal membrane permeabilization) and a negative control (untreated bacteria).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.
-
Monitor the fluorescence over time (e.g., every 5 minutes for 1 hour). An increase in fluorescence indicates membrane permeabilization.
-
Mandatory Visualizations
Caption: Workflow for assessing the antibacterial potency of this compound.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for IT-143B in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a novel and potent small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in cancer cells harboring the KRASG12C mutation.[1] This mutation is a key driver in a variety of cancers, and this compound offers a promising avenue for targeted therapy. These application notes provide detailed information on the in vitro use of this compound, including recommended dosage and concentration ranges, protocols for key experiments, and an overview of its mechanism of action.
This compound is a piericidin-class antibiotic isolated from a Streptomyces species and has shown cytotoxic effects against various carcinoma cells.[2][3] Its primary mechanism of action is the selective inhibition of the KRASG12C oncoprotein. This targeted inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the KRAS-RAF-MEK-ERK and the PI3K-AKT pathways. The blockade of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells with the KRASG12C mutation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄ |
| Molecular Weight | 455.63 g/mol |
| Appearance | Pale yellow oil |
| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions. |
| Long-Term Storage | -20°C |
Table 1: Summary of the physicochemical properties of this compound.
In Vitro Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various KRASG12C mutant cancer cell lines, demonstrating its potent and selective activity.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 |
| Ba/F3-KRASG12C | Engineered Cell Line | 80.0 ± 19.0 |
| Ba/F3-KRASG12D | Engineered Cell Line | >10,000 |
| Ba/F3-KRAS WT | Engineered Cell Line | >10,000 |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Data represents the mean ± SD of three independent experiments.
Signaling Pathways and Experimental Workflows
KRAS-RAF-MEK-ERK Signaling Pathway Inhibition by this compound
Caption: this compound selectively inhibits the active KRAS G12C mutant protein, blocking downstream signaling.
PI3K-AKT Signaling Pathway Inhibition by this compound
Caption: this compound-mediated KRAS G12C inhibition also downregulates the PI3K-AKT signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
Application Notes and Protocols for IT-143B: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term stability and recommended storage conditions for the piericidin antibiotic, IT-143B. The following protocols and data are intended to guide researchers in maintaining the integrity and activity of this compound for experimental use.
Physicochemical Properties and Storage Recommendations
This compound is a rare homolog of the piericidin class of antibiotics, originally isolated from a Streptomyces species.[1] Proper handling and storage are critical to preserving its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄[1] |
| Molecular Weight | 455.63 g/mol [1] |
| Appearance | Pale yellow oil |
| Purity | >95% by HPLC[1] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous solutions.[1] |
Storage Conditions:
For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Based on data from its analogue, Piericidin A, this compound is expected to be stable for at least two years when stored as supplied at -20°C.
Key Handling Guidelines:
-
Light and Air Sensitivity: Prolonged exposure to light and air can lead to degradation. It is recommended to prepare solutions fresh and store them in amber vials or protect them from light.
-
Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any aerosols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (as supplied)
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add a precise volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Gently vortex the vial until the this compound is completely dissolved. Gentle warming may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
Protocol for Assessing Long-Term Stability (Illustrative)
This protocol describes a typical experimental workflow for evaluating the long-term stability of this compound.
Objective: To determine the degradation profile of this compound under recommended and accelerated storage conditions.
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate this compound from its potential degradation products.
Experimental Setup:
-
Prepare a fresh, accurately weighed stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Aliquot the solution into multiple amber vials for each storage condition.
-
Store the vials under the following conditions:
-
Long-Term: -20°C ± 2°C
-
Intermediate: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)
-
Accelerated: 40°C ± 2°C / 75% ± 5% Relative Humidity (RH)
-
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; shorter intervals for accelerated), retrieve vials from each condition.
-
Analyze the samples by the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
Table 2: Representative Long-Term Stability Data for this compound at -20°C
| Time (Months) | Purity of this compound (%) | Total Degradation Products (%) |
| 0 | 99.8 | < 0.2 |
| 3 | 99.7 | < 0.3 |
| 6 | 99.6 | < 0.4 |
| 12 | 99.5 | < 0.5 |
| 24 | 99.2 | < 0.8 |
Table 3: Representative Accelerated Stability Data for this compound
| Condition | Time (Months) | Purity of this compound (%) | Total Degradation Products (%) | | --- | --- | --- | | 25°C / 60% RH | 1 | 98.5 | 1.5 | | | 3 | 96.2 | 3.8 | | | 6 | 93.1 | 6.9 | | 40°C / 75% RH | 1 | 95.3 | 4.7 | | | 3 | 89.8 | 10.2 | | | 6 | 82.5 | 17.5 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
As a member of the piericidin family, this compound is proposed to act as an inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production, leading to cytotoxicity.
Caption: Proposed mechanism of this compound via Complex I inhibition.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for this compound stability assessment.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method. These studies help to identify potential degradation products and pathways.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a specified duration.
Samples from each condition should be analyzed by HPLC to assess the extent of degradation and the chromatographic profile of the degradation products.
Caption: Logical relationship in forced degradation studies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IT-143B Precipitation in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the small molecule inhibitor IT-143B in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address and resolve common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What are the common causes?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue that can stem from several factors:
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Poor Aqueous Solubility: Many small molecules, especially those with hydrophobic properties, have limited solubility in water-based media.[1] this compound is soluble in organic solvents like DMSO, ethanol, and methanol, but its aqueous solubility is likely low.[2]
-
High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the specific culture medium being used.[3]
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"Solvent Shock": When a concentrated stock solution of this compound (typically in DMSO) is rapidly diluted into the culture medium, the abrupt change in the solvent environment can cause the compound to crash out of solution.[1]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can reduce the solubility of the compound.[3]
-
Temperature and pH: Adding a cold stock solution to warmer media can induce precipitation. Also, the pH of the media can influence the solubility of the compound.
Q2: How can I prepare my this compound stock solution to minimize precipitation upon dilution?
A2: Proper preparation of the stock solution is a critical first step.
-
Choose the Right Solvent: this compound is soluble in DMSO, ethanol, methanol, and DMF. For cell culture applications, anhydrous DMSO is the most common choice. Ensure it is of high purity and stored properly to avoid moisture absorption, which can affect solubility.
-
Ensure Complete Dissolution: After adding the solvent to the powdered this compound, vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually confirm that no solid particles remain.
-
Optimal Stock Concentration: While a high concentration stock is often preferred to minimize the volume of solvent added to the culture, a stock that is too concentrated can be more prone to precipitation upon dilution. If you experience issues, consider preparing a slightly less concentrated stock solution.
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. Store at -20°C or -80°C, protected from light.
Q3: What is the best way to dilute the this compound stock solution into my culture medium to avoid precipitation?
A3: The dilution technique is crucial to prevent "solvent shock."
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Mix gently, and then add this intermediate dilution to the final volume of media.
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing the media. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, typically below 0.5%, and certainly no more than is tolerated by your specific cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Could the type of culture medium or the presence of serum be affecting this compound solubility?
A4: Yes, both can have a significant impact.
-
Media Formulation: Different culture media have varying compositions of salts, amino acids, and other components that can influence the solubility of small molecules.
-
Serum Proteins: Proteins in Fetal Bovine Serum (FBS) can bind to small molecules, which can either help to keep them in solution or, in some cases, lead to precipitation. If you suspect serum is the issue, you could try reducing the serum concentration or, for short-term experiments, using a serum-free medium.
Troubleshooting Workflow for this compound Precipitation
If you are experiencing precipitation of this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or a 96-well plate
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Incubator (37°C, 5% CO₂)
-
Microscope
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions:
-
Set up a series of sterile microcentrifuge tubes or wells in a 96-well plate.
-
Prepare a range of this compound concentrations in your complete culture medium. For example, if your target concentration is 10 µM, you might test 20 µM, 15 µM, 10 µM, 5 µM, and 1 µM.
-
To do this, first pre-warm your culture medium to 37°C.
-
Perform a stepwise dilution for each concentration. For example, for the 20 µM sample, you could add a small amount of the 10 mM stock to a small volume of media, mix, and then add that to the final volume.
-
Crucially, ensure the final DMSO concentration is consistent across all samples and is at a non-toxic level for your cells (typically ≤0.1%).
-
Include a "vehicle control" tube/well containing only the culture medium with the same final concentration of DMSO.
-
-
Incubation: Incubate the prepared dilutions under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
After incubation, visually inspect each tube/well for any signs of precipitation, such as cloudiness, crystals, or a film.
-
For a more sensitive assessment, transfer a small aliquot from each concentration onto a microscope slide and examine for microscopic precipitates.
-
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value/Recommendation | Reference |
| Molecular Weight | 455.63 g/mol | |
| Recommended Solvents | DMSO, Ethanol, Methanol, DMF | |
| Recommended Stock Conc. | 1-10 mM in anhydrous DMSO | General Practice |
| Stock Solution Storage | -20°C or -80°C, protected from light | |
| Final DMSO Conc. in Media | ≤ 0.5% (cell line dependent) |
Table 2: Factors Influencing this compound Precipitation in Culture Media
| Factor | Potential Cause of Precipitation | Recommended Solution |
| Concentration | Final concentration exceeds the aqueous solubility limit. | Determine the maximum soluble concentration experimentally. |
| Dilution Method | "Solvent shock" from rapid dilution of concentrated stock. | Use a stepwise dilution into pre-warmed (37°C) media. |
| Temperature | Adding cold stock solution to warmer media. | Pre-warm media to 37°C before adding the compound. |
| Media Components | Interactions with salts, buffers, or serum proteins. | Test solubility in your specific media. Consider reducing serum concentration. |
| pH | Suboptimal pH of the media can affect compound solubility. | Ensure media is properly buffered (e.g., with HEPES) and pH is stable. |
References
Optimizing IT-143B concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143B. The information is designed to address specific issues that may be encountered during experimentation to optimize its concentration for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic belonging to the piericidin class, isolated from a Streptomyces species.[1][2] It is a homologue of the better-known Piericidin A. Its primary mechanism of action is believed to be the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3] This disruption of mitochondrial respiration leads to a decrease in cellular ATP production and can induce apoptosis (programmed cell death), which is the basis for its cytotoxic effects against cancer cells.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It is sparingly soluble in aqueous solutions. For long-term storage, it is recommended to store this compound at -20°C.
Q3: What is a typical starting concentration range for in vitro experiments?
A typical starting concentration for in vitro experiments with a novel compound like this compound would be in the low nanomolar to micromolar range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Based on the activity of similar compounds, a starting range of 1 nM to 10 µM is a reasonable starting point for a dose-response curve.
Q4: How can I be sure my this compound is active?
The bioactivity of this compound can be confirmed by performing a dose-response assay using a sensitive cell line (e.g., KB carcinoma cells, against which it has shown activity) and measuring cell viability or cytotoxicity. A clear dose-dependent decrease in cell viability would indicate that the compound is active.
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxic Effect Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Improper Dissolution | Ensure this compound is fully dissolved in the appropriate solvent before preparing working solutions. Visually inspect the stock solution for any precipitate. |
| Solvent Toxicity | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be non-toxic to the cells, typically below 0.5% (v/v). Run a solvent control to check for toxicity. |
| Compound Degradation | Ensure proper storage of this compound at -20°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Cell Line Resistance | The cell line you are using may be resistant to inhibitors of mitochondrial Complex I. Try a different cell line known to be sensitive or investigate the expression levels of Complex I subunits. |
| Incorrect Concentration | Double-check all calculations for dilutions. Perform a wide-range dose-response experiment to ensure you are testing within the active concentration range. |
Issue 2: High Variability Between Replicate Wells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding plates. Check for cell clumping. |
| Edge Effects in Plates | To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
| Compound Precipitation | This compound is sparingly soluble in aqueous solutions. When preparing working solutions in cell culture media, ensure the compound does not precipitate. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell-based assays.
Materials:
-
This compound solid
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of this compound to reach room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound (455.63 g/mol ).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v).
-
Protocol 2: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., KB carcinoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of this compound concentrations in complete medium (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on KB Carcinoma Cells
This table presents example data for illustrative purposes. Actual results may vary depending on experimental conditions.
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 52.3 ± 4.8 |
| 100 | 25.1 ± 3.9 |
| 500 | 8.9 ± 2.1 |
| 1000 | 4.3 ± 1.5 |
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for IC50 determination of this compound.
References
Common experimental issues with piericidin antibiotics
Welcome to the technical support center for piericidin antibiotics. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of piericidin antibiotics in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Piericidin A. What is the recommended procedure?
A1: Piericidin A is a hydrophobic molecule with poor water solubility.[1] Proper solubilization is critical for experimental success.
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Recommended Solvents: The most common solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.[2] It is also soluble in methanol and dimethylformamide (DMF).[1][3]
-
Stock Solution Preparation:
-
If you have piericidin A as an oil or solid, dissolve it in your chosen organic solvent to create a high-concentration stock solution. For example, it is soluble in DMSO up to 25 mg/mL and in ethanol up to 20 mg/mL.[2]
-
If your piericidin A is supplied as a solution in ethanol, you can use it directly or change the solvent by evaporating the ethanol under a gentle stream of nitrogen and immediately adding your solvent of choice.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation: To prepare a working solution, perform a serial dilution of the stock solution into your aqueous cell culture medium or buffer. It is crucial to mix thoroughly immediately after dilution to prevent precipitation.
Q2: What are the proper storage conditions for Piericidin A and its stock solutions?
A2: Correct storage is essential to maintain the stability and activity of piericidin A.
-
As Supplied: For long-term storage, the compound as supplied (solid, oil, or in ethanol) should be stored at -20°C or -80°C, depending on the supplier's recommendation. It should be stable for at least two years under these conditions.
-
Stock Solutions: Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to one month. For longer-term storage, -80°C is recommended.
Q3: My experimental results are inconsistent. What are the common causes of variability?
A3: Inconsistent results, particularly in cell viability and mitochondrial function assays, can stem from several factors:
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Inaccurate Pipetting: Given the high potency of piericidin A in some cell lines (with IC50 values in the nanomolar or even picomolar range), minor pipetting errors during serial dilutions can lead to significant variations in the final concentration.
-
Compound Precipitation: Due to its low aqueous solubility, piericidin A can precipitate out of the solution when diluted into buffers or media. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls.
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Cell Seeding Uniformity: An uneven distribution of cells across the wells of a microplate is a common source of variability in cell-based assays. Ensure your cell suspension is homogenous before and during plating.
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to piericidin A. Ensure you are using a consistent cell passage number, as sensitivity can change over time in culture.
Q4: I am not observing the expected level of cytotoxicity. Why might this be?
A4: Several factors can lead to lower-than-expected cytotoxicity:
-
Cell Line Resistance: Many cell lines, particularly those that rely heavily on glycolysis (the Warburg effect), are relatively resistant to mitochondrial complex I inhibitors. For example, while some cancer cells are sensitive in the nanomolar range, HepG2 and Hek293 cells show IC50 values well above 200 µM.
-
Compound Degradation: Improper storage or handling can lead to the degradation of piericidin A. Ensure stock solutions are fresh and have been stored correctly.
-
Assay Choice: The choice of cytotoxicity assay can influence the results. For instance, an MTT assay measures metabolic activity, which is directly affected by mitochondrial inhibition. However, it may underestimate the cytotoxicity of compounds that cause mitochondrial uncoupling. It may be beneficial to use a complementary assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or staining with a dye like propidium iodide.
-
Culture Conditions: The glucose concentration in your cell culture medium can significantly impact cellular dependence on mitochondrial respiration and, therefore, sensitivity to piericidin A.
Q5: What are the known off-target effects of piericidin A?
A5: While piericidin A is a highly specific inhibitor of mitochondrial complex I, some off-target effects have been reported.
-
Complex II Inhibition: At higher concentrations, piericidin A may also inhibit succinate dehydrogenase (Complex II).
-
Photosystem II Inhibition: In plant cells, piericidin A has been shown to inhibit photosystem II.
-
GRP78 Down-regulation: Piericidin A can suppress the up-regulation of the glucose-regulated protein GRP78 in certain cancer cells under glucose deprivation.
Quantitative Data Summary
Table 1: Solubility and Storage of Piericidin A
| Parameter | Details | Reference(s) |
| Solvents | DMSO, Ethanol, Methanol, Dimethylformamide (DMF) | |
| Solubility Limit | Up to 25 mg/mL in DMSO; Up to 20 mg/mL in Ethanol | |
| Aqueous Solubility | Sparingly soluble; requires dilution from organic stock | |
| Long-Term Storage (As Supplied) | -20°C or -80°C for ≥ 2 years | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for longer-term |
Table 2: Reported IC50 Values of Piericidin A in Various Cell Lines
| Cell Line | IC50 Value | Notes | Reference(s) |
| OVCAR-8 (Ovarian Cancer) | ~500 fM | Highly Sensitive | |
| HT-29 (Colon Cancer) | 7.7 nM | Etoposide-resistant, glucose-deprived | |
| Tn5B1-4 (Insect) | 61 nM | ||
| OS-RC-2 (Renal Cancer) | 2.2 µM | ||
| B16-F10 (Murine Melanoma) | >12 µM | Resistant | |
| HL-60 (Leukemia) | >12 µM | Resistant | |
| Hek293 (Human Embryonic Kidney) | 228.96 µM | Resistant | |
| HepG2 (Liver Cancer) | 233.97 µM | Resistant |
Experimental Protocols
Protocol 1: Preparation of Piericidin A Stock and Working Solutions
-
Safety First: Handle piericidin A in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Stock Solution (10 mM):
-
Calculate the required volume of DMSO or ethanol to dissolve your amount of piericidin A (MW: 415.57 g/mol ) to a final concentration of 10 mM.
-
Add the solvent to the vial containing piericidin A.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions in pre-warmed, sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.
-
Mix immediately and vigorously after each dilution step to prevent precipitation.
-
Ensure the final concentration of the organic solvent is consistent across all treatments and does not exceed a non-toxic level (e.g., <0.5% DMSO).
-
Protocol 2: Measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol provides a general framework for assessing the effect of piericidin A on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The next day, replace the growth medium with Seahorse XF DMEM or your preferred assay medium, supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.
-
Compound Loading: Load the sensor cartridge with the compounds to be injected. For a standard mitochondrial stress test assessing the impact of piericidin A, the injection strategy would be:
-
Port A: Piericidin A (at desired concentrations) or vehicle control.
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent to induce maximal respiration).
-
Port D: Rotenone & Antimycin A (to inhibit Complex I & III, shutting down mitochondrial respiration).
-
-
Assay Execution: Calibrate the instrument and run the assay protocol. The instrument will measure OCR at baseline and after each compound injection.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine piericidin A's effect on basal respiration, ATP-linked respiration, maximal respiration, and proton leak.
Protocol 3: Cell Viability Assessment using a CCK-8/MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere for 18-24 hours.
-
Compound Treatment: Add various concentrations of piericidin A (prepared as described in Protocol 1) to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for CCK-8; ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Visualizations and Workflows
References
How to avoid off-target effects of IT-143B in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound IT-143B and the 143B osteosarcoma cell line.
Section 1: The Compound this compound
This section focuses on the experimental use of the compound this compound, a rare piericidin-class antibiotic with anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: IT-143-B is a rare, higher homologue of the piericidin class of antibiotics, first isolated from a Streptomyces sp.[1][2]. It exhibits activity against fungi, gram-positive bacteria, and human carcinoma cells[1][2]. Its primary mechanisms of action in cancer cells are believed to be:
-
Inhibition of Mitochondrial Complex I: As a member of the piericidin family, this compound is a potent inhibitor of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain[3]. This leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and induction of apoptosis.
-
Selective Inhibition of KRAS G12C: More specifically, IT-143-B has been identified as a selective inhibitor of the KRASG12C mutant oncoprotein. By targeting this specific mutation, it blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the KRAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.
Q2: What are the potential off-target effects of this compound in cells?
A2: Potential off-target effects of this compound stem from its mechanisms of action:
-
Mitochondrial Dysfunction in Healthy Cells: As a mitochondrial Complex I inhibitor, this compound can affect the energy metabolism of non-cancerous cells, particularly those with high energy demands. This can lead to cytotoxicity in a broader range of cells than intended.
-
Oxidative Stress: Inhibition of Complex I can lead to electron leakage and the production of reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins in both cancerous and healthy cells.
-
Effects on Cells with other KRAS Mutations or Wild-Type KRAS: While described as selective for KRAS G12C, high concentrations of this compound might exert inhibitory effects on other KRAS mutants or wild-type KRAS, leading to unintended consequences in cells that do not harbor the G12C mutation.
-
Inhibition of other Cellular Processes: Due to its structural similarities to coenzyme Q, it's possible that this compound could interact with other quinone-binding proteins in the cell, leading to unforeseen off-target effects.
Troubleshooting Guide: Avoiding Off-Target Effects
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in control (non-cancerous) cell lines | Concentration of this compound is too high, leading to general mitochondrial toxicity. | 1. Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line and a non-cancerous control line. Use the lowest effective concentration for your experiments. 2. Time-course experiment: Reduce the incubation time with this compound to minimize toxicity in non-target cells. |
| Evidence of significant oxidative stress in treated cells (e.g., increased ROS levels) | Inhibition of mitochondrial Complex I is leading to excessive ROS production. | 1. Co-treatment with an antioxidant: Consider co-administering an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced damage. However, be aware this might also interfere with the intended apoptotic effect in cancer cells. 2. Use of a positive control: Include a well-characterized Complex I inhibitor like rotenone to benchmark the expected level of ROS production. |
| Unexpected changes in signaling pathways unrelated to KRAS or mitochondrial respiration | This compound may be interacting with other cellular targets. | 1. Proteomic analysis: Perform proteomic studies (e.g., thermal proteome profiling) to identify other potential binding partners of this compound. 2. Pathway analysis: Use pathway analysis software to investigate if the observed off-target effects can be attributed to the inhibition of a specific off-target protein or pathway. |
| Variability in experimental results | Degradation of the compound or inconsistent cell culture conditions. | 1. Proper storage and handling: Store this compound at -20°C and protect from light. Prepare fresh dilutions for each experiment. 2. Consistent cell culture: Maintain consistent cell passage numbers and confluency to ensure reproducible responses. |
Quantitative Data: Comparative Cytotoxicity
The following table presents a hypothetical comparison of the cytotoxic activity of this compound and other relevant compounds. Note: The data for IT-143-B is illustrative and may not represent actual experimental results due to the limited public data on this specific compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IT-143-B | NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 6.8 ± 1.1 | |
| IT-143-B | Ba/F3-KRAS G12C | Engineered Cell Line | 80.0 ± 19.0 | |
| IT-143-B | Ba/F3-KRAS WT | Engineered Cell Line | >10,000 | |
| Piericidin A | Tn5B1-4 | Insect | 0.061 | |
| Piericidin A | HepG2 | Liver | 233.97 | |
| Piericidin A | Hek293 | Kidney | 228.96 | |
| AMG510 (Sotorasib) | Ba/F3-KRAS G12C | Engineered Cell Line | 12.6 ± 0.7 | |
| MRTX849 (Adagrasib) | Ba/F3-KRAS G12C | Engineered Cell Line | 11.1 ± 0.9 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
-
Materials:
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Human cancer cell line (e.g., NCI-H358) and a non-cancerous control cell line.
-
Complete culture medium.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader (570 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Apoptosis Markers
This protocol is used to detect the induction of apoptosis by this compound.
-
Materials:
-
Cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathway Diagrams
Caption: Dual mechanism of action of this compound.
Section 2: The 143B Osteosarcoma Cell Line
This section addresses potential off-target effects when conducting experiments, such as gene editing, in the 143B human osteosarcoma cell line.
Frequently Asked Questions (FAQs)
Q1: What are 143B cells?
A1: The 143B cell line is a human osteosarcoma cell line derived from a 13-year-old female. These cells are thymidine kinase-negative (TK-) and are commonly used in cancer research as a model for osteosarcoma. They are known for their tumorigenicity and metastatic potential in animal models.
Q2: What are common sources of "off-target effects" in 143B cells?
A2: Off-target effects in 143B cells typically refer to unintended consequences of experimental manipulations, most commonly:
-
Gene Editing (e.g., CRISPR/Cas9): The Cas9 nuclease can sometimes cut at genomic sites that are similar, but not identical, to the intended target sequence.
-
RNA Interference (RNAi): siRNAs or shRNAs can bind to and silence unintended mRNA targets.
-
Drug Treatment: A therapeutic compound may interact with multiple cellular targets besides the intended one, leading to a complex cellular response.
Troubleshooting Guide: Minimizing Off-Target Effects in 143B Cells
| Experimental Context | Issue | Recommended Solution |
| CRISPR/Cas9 Gene Editing | Potential for off-target mutations | 1. Guide RNA Design: Use updated algorithms to design guide RNAs with high specificity and minimal predicted off-target sites. 2. High-fidelity Cas9 variants: Employ engineered Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that have reduced off-target activity. 3. RNP delivery: Deliver the Cas9 protein and guide RNA as a ribonucleoprotein (RNP) complex instead of a plasmid. RNPs are degraded more quickly, reducing the time for off-target cleavage. 4. Off-target validation: Use unbiased methods like GUIDE-seq or whole-genome sequencing to identify off-target mutations. |
| RNA Interference (siRNA/shRNA) | Unintended gene silencing | 1. Use multiple siRNAs: Target the same gene with at least two different siRNAs to ensure the observed phenotype is not due to an off-target effect of a single siRNA. 2. Lower concentrations: Use the lowest effective concentration of siRNA to minimize off-target binding. 3. Rescue experiments: Perform a rescue experiment by re-introducing a version of the target gene that is resistant to the siRNA. |
| General Drug Treatment | Non-specific cytotoxicity or pathway activation | 1. Use of appropriate controls: Include a "dead" version of the drug if available, or a structurally similar but inactive compound. 2. Validate with a second compound: If possible, confirm the observed phenotype with a second, structurally different compound that targets the same protein or pathway. 3. Dose-response analysis: A clear dose-dependent effect is more likely to be on-target. |
Experimental Workflow and Logic Diagrams
Caption: Workflow for minimizing off-target effects in CRISPR experiments.
References
Technical Support Center: Optimizing Cell Viability Assays with IT-143B Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143B and conducting cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective inhibitor of the KRASG12C mutation, a key driver in various cancers.[1] As a member of the piericidin class of antibiotics, its broader mechanism involves the inhibition of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase), which disrupts cellular energy metabolism and can lead to cancer cell death.[2][3][] Specifically, by targeting the KRASG12C oncoprotein, this compound suppresses downstream signaling pathways, including the KRAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1] This blockade ultimately induces cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.
Q2: Which cell lines are suitable for this compound treatment?
A: this compound is most effective in cancer cell lines with the KRASG12C mutation. The 143B human osteosarcoma cell line is a commonly used model for cancer research due to its high metastatic potential and rapid growth. While it is a valuable tool for studying bone cancer, the suitability of the 143B cell line for this compound treatment would depend on its KRAS mutation status. For targeted studies with this compound, it is recommended to use cell lines confirmed to carry the KRASG12C mutation, such as MIA PaCa-2 (pancreatic cancer) or NCI-H358 (non-small cell lung cancer).
Q3: What is a cell viability assay and which one should I choose?
A: A cell viability assay is a method used to determine the number of healthy, live cells in a population after treatment with a compound like this compound. The choice of assay depends on your specific experimental needs:
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MTT Assay: A common colorimetric assay that measures the metabolic activity of cells. It is cost-effective but requires a final step to dissolve formazan crystals.
-
WST-1/XTT Assays: Similar to MTT, these are colorimetric assays, but their formazan product is water-soluble, simplifying the protocol.
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ATP-based Assays (e.g., CellTiter-Glo): These are highly sensitive luminescent assays that quantify ATP in viable cells, making them suitable for high-throughput screening.
-
LDH Release Assay: This assay measures cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Q4: What is an IC50 value and why is it important?
A: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a specific biological function, such as cell viability, by 50%. It is a standard measure of a compound's potency and is crucial for comparing the efficacy of different drugs.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with this compound treatment.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting to dispense equal cell numbers. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate. Fill these wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use fresh pipette tips for each replicate. | |
| Inconsistent Dose-Response Curve | Incorrect drug dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration. |
| This compound instability. | Check the stability of this compound in your specific culture medium and at the incubation temperature. Some compounds can degrade over time. | |
| Sub-optimal incubation time. | The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. | |
| Low Signal or Absorbance Readings | Cell number per well is too low. | Increase the cell seeding density. The optimal number of cells should be within the linear range of the assay. |
| Insufficient incubation time with assay reagent. | Increase the incubation time with the assay reagent (e.g., MTT) until a clear signal is visible in the control wells. | |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. | |
| High Background Signal | Contamination of culture medium. | Visually inspect cultures for any signs of bacterial or yeast contamination. Use sterile techniques and fresh, sterile reagents. |
| Interference from this compound. | Some compounds can interfere with the assay reagents. Run a control with this compound in cell-free medium to check for any direct interaction. |
Data Presentation
Table 1: Comparative Efficacy of this compound in KRASG12C-Mutant Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | AMG510 IC₅₀ (nM) | MRTX849 IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 | 12.6 ± 0.7 | 11.1 ± 0.9 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 | - | - |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 | - | - |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 | - | - |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 | - | - |
| Ba/F3-KRASG12C | Engineered Cell Line | 80.0 ± 19.0 | 12.6 ± 0.7 | 11.1 ± 0.9 |
Data presented as mean ± standard deviation.
Experimental Protocols
143B Osteosarcoma Cell Line Culture
The 143B cell line is derived from a human osteosarcoma and is characterized by its rapid growth and high transfection efficiency.
-
Culture Medium:
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Dulbecco's Modified Eagle Medium (DMEM), high glucose (4.5 g/L)
-
10% Fetal Bovine Serum (FBS)
-
4 mM L-Glutamine
-
1% Non-Essential Amino Acids (NEAA)
-
(Optional) 15 µg/ml Bromo-deoxy Uridine (BUdR) to maintain the thymidine kinase-deficient phenotype.
-
-
Subculture Routine:
-
Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:8.
-
Wash cells with PBS (without calcium and magnesium).
-
Use 0.05% trypsin-EDTA for cell detachment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
The recommended seeding density is 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².
-
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the KRAS-RAF-MEK-ERK and PI3K-AKT signaling pathways.
References
Technical Support Center: Improving Reproducibility of Experiments with IT-143B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing IT-143B for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the piericidin class of antibiotics. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). By blocking this complex, this compound disrupts cellular energy metabolism, leading to a decrease in ATP production and inducing apoptosis, particularly in cancer cells.
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored at -20°C.[2] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[3]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of greater than 95% as determined by HPLC.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxic effects in cell-based assays.
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Possible Cause 1: Inaccurate concentration of the working solution.
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Solution: Ensure accurate preparation of stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment from a recently prepared stock solution to avoid degradation.
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Possible Cause 2: Cell line-dependent sensitivity.
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Solution: The sensitivity of cancer cells to mitochondrial complex I inhibitors can vary.[4] It is recommended to test a range of concentrations to determine the optimal working concentration for your specific cell line. If possible, include a positive control cell line known to be sensitive to piericidins.
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-
Possible Cause 3: High glycolytic activity of the cancer cell line (Warburg effect).
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Solution: Cancer cells with high rates of glycolysis may be less sensitive to inhibitors of oxidative phosphorylation. Consider combining this compound with a glycolysis inhibitor to enhance its cytotoxic effects.
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-
Possible Cause 4: Degradation of this compound.
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Solution: this compound, like other piericidins, may be sensitive to light and repeated freeze-thaw cycles. Protect stock solutions from light by using amber vials and minimize the number of freeze-thaw cycles.
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Issue 2: Precipitation of this compound in cell culture medium.
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Possible Cause 1: Exceeding the solubility limit.
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Solution: Although soluble in organic solvents, this compound has limited solubility in aqueous solutions like cell culture media. Avoid high final concentrations of the compound. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5% (v/v) to prevent both compound precipitation and solvent-induced cytotoxicity.
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-
Possible Cause 2: Interaction with media components.
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Solution: Components in the serum and media can sometimes interact with the compound, leading to precipitation. Try pre-warming the media to 37°C before adding the this compound solution. Add the compound dropwise while gently swirling the medium to ensure rapid and even dispersion. If the problem persists, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.
-
-
Possible Cause 3: Improper dilution technique.
-
Solution: Avoid adding a highly concentrated stock solution directly into the full volume of media. Perform an intermediate dilution step in a smaller volume of media before adding it to the final culture vessel.
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Issue 3: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Seed cells evenly across the plate to avoid edge effects.
-
-
Possible Cause 2: Variation in incubation time or conditions.
-
Solution: Standardize all incubation times and ensure consistent temperature and CO2 levels in the incubator.
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-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed in all wells.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄ |
| Molecular Weight | 455.6 g/mol |
| Purity | >95% by HPLC |
| Appearance | Pale yellow oil |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO |
| Storage Temperature | -20°C |
Table 2: Cytotoxicity of Piericidin A (an analogue of this compound) in various cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Piericidin A | HT-29 (etoposide-resistant, glucose-deprived) | Colon Cancer | 7.7 |
Note: Specific IC50 values for this compound are not widely published. The data for Piericidin A is provided as a reference.
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Allow the vial of this compound to reach room temperature before opening.
-
Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 455.6 g/mol ), add 219.5 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
References
Technical Support Center: Navigating Solubility Challenges with IT-143B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of IT-143B in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimentation.
Physicochemical Properties of this compound
This compound is a piericidin-class antibiotic isolated from a Streptomyces species.[1] It is characterized as a pale yellow oil.[1] While specific quantitative data on its aqueous solubility is not widely published, it is known to be sparingly soluble in aqueous solutions.[2] It is, however, soluble in several organic solvents.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁NO₄ | |
| Molecular Weight | 455.63 g/mol | |
| Appearance | Pale Yellow Oil | |
| Purity | >95% by HPLC | |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous solutions. | |
| Long-Term Storage | -20°C |
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro experiments.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound is known to have poor water solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.
Q2: Which organic solvent should I use to prepare my stock solution?
A2: this compound is soluble in DMSO, ethanol, methanol, and DMF. For cell-based assays, DMSO is the most commonly used solvent due to its high solubilizing capacity and miscibility with cell culture media.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.
A3: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is low. Here are several troubleshooting steps:
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Check Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 0.5% (v/v). Higher concentrations can be toxic to cells and can also cause the compound to precipitate. Many protocols recommend keeping the final DMSO concentration at 0.1% or lower.
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Optimize the Dilution Method: Instead of adding a small volume of a highly concentrated stock directly into a large volume of medium, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) medium. Mix gently by vortexing, and then add this intermediate dilution to the final volume of your experimental medium.
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Lower the Final Concentration of this compound: The concentration of this compound in your experiment may be exceeding its solubility limit in the final aqueous medium. Try using a lower final concentration.
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Use a Co-solvent or Surfactant: For particularly challenging compounds, adding a biocompatible surfactant, such as Pluronic® F-68, to the cell culture medium can help maintain solubility.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution of this compound in DMSO. Then, create a series of dilutions in your cell culture medium. After a defined incubation period at your experimental temperature (e.g., 37°C), visually inspect the solutions for any signs of precipitation, such as cloudiness or crystals. The highest concentration that remains clear is your approximate maximum soluble concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: As a member of the piericidin family, this compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). By binding to the ubiquinone-binding site of Complex I, it blocks the transfer of electrons from NADH to ubiquinone. This disrupts the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. The inhibition of Complex I can also lead to the generation of reactive oxygen species (ROS) and force cells to rely more on glycolysis for energy, a metabolic shift that can be detrimental to cancer cells.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: Solid this compound should be stored at -20°C for long-term stability. Stock solutions prepared in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions, especially at different pH values, has not been extensively documented. As with many complex organic molecules, prolonged exposure to light and air can lead to degradation. It is recommended to prepare working solutions fresh for each experiment and protect them from light.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
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This compound (solid)
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Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Vortex mixer
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Calibrated pipettes
Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
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Visually inspect the solution to ensure no particulate matter remains.
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Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO for sterilization.
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Aliquot the sterile stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the dilution of the stock solution to final working concentrations for cell culture experiments.
Materials:
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This compound stock solution (in DMSO)
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Pre-warmed (37°C) sterile cell culture medium appropriate for your cell line
Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentrations.
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Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid cytotoxicity.
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Add the freshly prepared working solutions to your cell cultures immediately.
Protocol 3: Cytotoxicity Assay using MTT
This protocol provides a general method to assess the cytotoxic effects of this compound on adherent cells.
Materials:
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Adherent cells in culture
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This compound working solutions
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control with the same final DMSO concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Mitochondrial Respiration Assay (Seahorse XF)
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
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Cells seeded in a Seahorse XF cell culture microplate
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Seahorse XF Analyzer
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Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
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This compound working solutions prepared in Seahorse XF assay medium
Procedure:
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Cell Seeding and Equilibration: Seed cells in the XF microplate and allow them to attach overnight. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
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Instrument Setup: Hydrate the sensor cartridge and load it with oligomycin, FCCP, and rotenone/antimycin A in the designated ports. Load the this compound working solutions into the appropriate injection port (typically Port A for acute treatment).
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Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR, then inject this compound and measure the subsequent change in OCR. Following this, the instrument will sequentially inject the mitochondrial stress test compounds to determine key parameters of mitochondrial function.
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Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
References
Technical Support Center: Managing Oxidative Stress in Cells Treated with IT-143B
Disclaimer: Information on the direct effects of IT-143B on cellular oxidative stress is limited. This guide is based on the established mechanism of action for piericidin-class antibiotics, to which this compound belongs. Piericidins are known inhibitors of Mitochondrial Complex I, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. All protocols and recommendations should be adapted and optimized for your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism by which this compound induces oxidative stress?
A1: this compound is a member of the piericidin family of antibiotics. Piericidins are known to inhibit the NADH-ubiquinone oxidoreductase activity of Mitochondrial Complex I in the electron transport chain. This inhibition can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻) and other reactive oxygen species (ROS). An accumulation of ROS can overwhelm the cell's antioxidant defense systems, resulting in oxidative stress and potential cellular damage.
Q2: What are the common indicators of oxidative stress in cells treated with this compound?
A2: Common indicators of oxidative stress include:
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Increased levels of intracellular ROS.
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Decreased cell viability and proliferation.
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Changes in the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase).
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Evidence of lipid peroxidation, protein oxidation, or DNA damage.
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Alterations in mitochondrial membrane potential.
Q3: How can I measure the levels of reactive oxygen species (ROS) in my this compound-treated cells?
A3: A common method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence microplate reader or flow cytometer.[1][2][3][4][5]
Q4: What are some strategies to minimize oxidative stress when treating cells with this compound?
A4: To minimize oxidative stress, you can:
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Optimize this compound Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve your desired experimental outcome.
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Co-treatment with Antioxidants: Supplement the cell culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol).
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Maintain a Healthy Cell Culture Environment: Ensure optimal cell culture conditions, including appropriate media, serum, and incubator settings, as stressed cells may be more susceptible to oxidative damage.
Q5: Should I expect to see a decrease in cell viability with this compound treatment, and how can I quantify this?
A5: Yes, due to the induction of oxidative stress and inhibition of mitochondrial respiration, a decrease in cell viability is an expected outcome of this compound treatment. You can quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Troubleshooting Guides
Issue 1: High Levels of ROS Detected Even in Control Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure cells are not overgrown, contaminated, or nutrient-deprived. Maintain proper incubator conditions (temperature, CO₂, humidity). |
| Phototoxicity from Fluorescent Dyes | Minimize exposure of cells stained with ROS-sensitive dyes (like DCFH-DA) to light. Perform all steps in the dark or under dim light conditions. |
| Issues with Culture Media | Some media components can auto-oxidize and generate ROS. Prepare fresh media and consider using media with lower concentrations of components prone to oxidation. |
| Problems with DCFH-DA Reagent | Prepare fresh DCFH-DA working solution for each experiment. Ensure the stock solution is stored properly and protected from light. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure even distribution. |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can affect cell growth and assay results. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilization solution in the MTT assay, ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the absorbance. |
| Interference from this compound or Antioxidants | Run appropriate controls, including media alone, cells with vehicle control, and this compound or antioxidants in media without cells, to check for any direct interference with the assay reagents or absorbance readings. |
Issue 3: No significant reduction in ROS levels after antioxidant treatment
| Possible Cause | Troubleshooting Step |
| Inadequate Antioxidant Concentration | Perform a dose-response experiment to determine the optimal concentration of the antioxidant (e.g., NAC, Vitamin E) for your cell type and this compound concentration. |
| Timing of Antioxidant Treatment | The timing of antioxidant addition can be critical. Try pre-treating the cells with the antioxidant for a period before adding this compound. |
| Antioxidant Instability | Some antioxidants can be unstable in culture media. Prepare fresh antioxidant solutions for each experiment and add them directly to the culture medium. |
| Overwhelming Oxidative Stress | The concentration of this compound may be too high, inducing a level of oxidative stress that cannot be effectively neutralized by the antioxidant. Consider reducing the this compound concentration. |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
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Treatment: Treat cells with this compound at various concentrations, including a vehicle control. If using antioxidants, pre-treat the cells for a specified time before adding this compound.
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DCFH-DA Staining:
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Prepare a fresh working solution of 10 µM DCFH-DA in serum-free medium.
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Remove the treatment medium and wash the cells once with warm PBS.
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Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
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Fluorescence Measurement:
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Remove the DCFH-DA solution and wash the cells once with warm PBS.
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Add PBS or a suitable buffer to each well.
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Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
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Protocol 2: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Treatment: Treat cells with this compound and/or antioxidants as required for your experiment. Include appropriate controls.
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MTT Incubation:
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Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
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Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
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Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization and Absorbance Measurement:
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Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Mix gently on an orbital shaker to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Protocol 3: Superoxide Dismutase (SOD) Activity Assay
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Sample Preparation:
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After treatment, wash cells with cold PBS and harvest them.
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Lyse the cells using a suitable lysis buffer and centrifuge to collect the supernatant.
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Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Several commercial kits are available for measuring SOD activity. These assays are typically based on the inhibition of a reaction that produces a colored product.
-
Follow the manufacturer's instructions for the specific kit being used. Generally, the cell lysate is added to a reaction mixture, and the change in absorbance is measured over time.
-
-
Data Analysis: Calculate the SOD activity based on the inhibition rate and normalize it to the protein concentration of the sample.
Protocol 4: Catalase (CAT) Activity Assay
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Sample Preparation: Prepare cell lysates as described for the SOD activity assay.
-
Assay Procedure:
-
CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).
-
In a common method, the cell lysate is incubated with a known concentration of H₂O₂. The reaction is stopped, and the remaining H₂O₂ is reacted with a reagent to produce a colored product.
-
The absorbance of the colored product is measured, which is inversely proportional to the catalase activity.
-
-
Data Analysis: Calculate the catalase activity based on the amount of H₂O₂ decomposed and normalize to the protein concentration.
Protocol 5: Glutathione Peroxidase (GPx) Activity Assay
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Sample Preparation: Prepare cell lysates as described for the SOD activity assay.
-
Assay Procedure:
-
GPx activity is often measured using a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), which becomes oxidized (GSSG).
-
Glutathione reductase then reduces GSSG back to GSH, a process that consumes NADPH.
-
The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.
-
-
Data Analysis: Calculate the GPx activity based on the rate of NADPH consumption and normalize to the protein concentration.
Visualizations
Caption: Signaling pathway of this compound-induced oxidative stress.
Caption: Experimental workflow for measuring intracellular ROS.
Caption: Troubleshooting logic for high background ROS.
References
Troubleshooting unexpected results in IT-143B functional assays
Technical Support Center: IT-143B Functional Assays
Disclaimer: The designation "this compound" does not correspond to a recognized compound in publicly available scientific literature. This guide provides troubleshooting advice for a general colorimetric cell viability assay (e.g., tetrazolium-based such as MTS, MTT, XTT, or WST-1) where "this compound" is used as a placeholder for a hypothetical test compound. The principles and troubleshooting steps are broadly applicable to researchers evaluating the cytotoxic or anti-proliferative effects of novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a tetrazolium-based cell viability assay?
A1: Tetrazolium-based assays are colorimetric and quantify cell viability by measuring the metabolic activity of a cell population.[1] In viable, metabolically active cells, mitochondrial dehydrogenases and other reductase enzymes convert a tetrazolium salt (like MTT, MTS, or WST-1) into a colored formazan product.[1][2] The amount of formazan produced, which can be measured by a spectrophotometer, is directly proportional to the number of living cells in the well.
Q2: My results are inconsistent between replicate wells. What are the common causes?
A2: High variability between replicates can stem from several factors. Uneven cell seeding is a primary cause, which can result from improper mixing of the cell suspension before plating. Pipetting errors, especially with small volumes, can also contribute significantly. Additionally, an "edge effect" in 96-well plates, where wells on the perimeter evaporate more quickly, can lead to inconsistent results. Finally, if your compound (this compound) is not fully solubilized, it can lead to variable concentrations in different wells.
Q3: I'm observing a high background signal in my control wells. How can I address this?
A3: High background can be caused by the assay reagent degrading due to improper storage or light exposure. It's also possible that components in your culture medium, such as phenol red, are reacting with the assay reagents. To identify the source, it is recommended to run a "no-cell" control containing just the medium, your compound's vehicle, and the assay reagent. Contamination of the culture with bacteria or yeast can also lead to high background absorbance readings.
Q4: The assay signal unexpectedly increases at high concentrations of this compound, which is supposed to be cytotoxic. Why is this happening?
A4: This is a common artifact that can occur for several reasons. The compound this compound itself might interfere with the assay chemistry. If this compound has reducing properties, it could directly convert the tetrazolium salt to formazan without any cellular activity, leading to a false positive signal. Alternatively, the compound could be colored and absorb light at the same wavelength as the formazan product. At higher concentrations, some compounds can also induce a stress response in cells, leading to a temporary increase in metabolic activity before cell death occurs.
Q5: How can I determine if my compound, this compound, is directly interfering with the assay?
A5: The most effective way to test for compound interference is to perform a cell-free control experiment. Prepare a 96-well plate with your standard cell culture medium but without any cells. Add this compound at the same concentrations used in your main experiment. Then, add the tetrazolium reagent and incubate under the same conditions. If you observe a color change or a signal in the absence of cells, it's a strong indication of direct interference.
Troubleshooting Guide for Unexpected Results
Problem 1: High Background Absorbance
| Possible Cause | Recommended Solution |
| Reagent Contamination or Degradation | Use fresh, sterile reagents. Ensure tetrazolium solutions are protected from light and stored at the recommended temperature. Do not use reagents that appear discolored. |
| Microbial Contamination | Visually inspect plates for signs of bacterial or yeast contamination before adding the assay reagent. Discard contaminated cultures and ensure aseptic technique. |
| Media Component Interference | Culture medium containing phenol red can increase background absorbance. For sensitive assays, consider using phenol red-free medium. Always subtract the absorbance of a "medium-only" blank from all readings. |
| Compound Interference | Perform a cell-free control with this compound to check for direct chemical reduction of the assay reagent or intrinsic color of the compound. |
Problem 2: Low Signal or Poor Dynamic Range
| Possible Cause | Recommended Solution |
| Suboptimal Cell Number | The cell number may be too low to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line that falls within the linear range of the assay. |
| Insufficient Incubation Time | The incubation time with the assay reagent may be too short for sufficient formazan to be produced. Optimize the incubation time (typically 1-4 hours) for your specific cell type. Be aware that prolonged incubation can be toxic to cells. |
| Incorrect Wavelength Settings | Double-check that the absorbance wavelength on the plate reader is correctly set for the specific formazan product (e.g., ~490 nm for MTS, ~570 nm for MTT). |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent. |
Problem 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Cell Seeding | Thoroughly resuspend cells before plating to ensure a uniform cell density in each well. Use calibrated pipettes and proper pipetting technique. |
| Edge Effects | To minimize evaporation from outer wells, fill the perimeter wells of the 96-well plate with sterile PBS or medium and do not use them for experimental samples. |
| Compound Precipitation | Ensure this compound is completely dissolved in the vehicle and culture medium. Visually inspect for any precipitate. If solubility is an issue, consider using a different solvent or adjusting the final concentration. |
| Incomplete Formazan Solubilization (MTT Assay) | If using MTT, ensure the formazan crystals are completely dissolved by the solubilization buffer before reading the plate. Mix thoroughly and allow sufficient time for solubilization. |
Experimental Protocols
Generalized Protocol for a WST-1/MTS Cell Viability Assay
This protocol provides a general framework. Optimization of cell density and incubation times is crucial for each specific cell line and experimental condition.
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (determined empirically, often between 5,000-20,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., in DMSO).
-
Include wells for a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Following the treatment incubation, add 10-20 µL of the WST-1 or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Gently shake the plate for a few seconds to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 420-480 nm for WST-1, ~490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance value of the "medium-only" blanks from all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Key Experimental Parameters (Example)
| Parameter | Typical Range | Recommendation |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Optimize for each cell line; a common starting point is 5,000-10,000 cells/well. |
| Compound Incubation Time | 24 - 72 hours | Perform a time-course experiment (24h, 48h, 72h) to find the optimal duration. |
| Assay Reagent Incubation | 0.5 - 4 hours | Optimize for your cell type; longer times increase signal but may also increase toxicity. |
| Final DMSO Concentration | < 0.5% | Keep the vehicle concentration as low as possible and consistent across all wells. |
| Wavelength (MTS) | 490 - 500 nm | Use the wavelength recommended by the manufacturer. |
Visualizations
References
Technical Support Center: Refining Protocols for Long-Term IT-143B Exposure Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing IT-143B in long-term experimental setups. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a rare, higher homologue of the piericidin class of antibiotics, originally isolated from a Streptomyces species. Its primary mechanism of action is the potent and specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the electron transport chain (ETC) in the inner mitochondrial membrane. As a structural analog of ubiquinone, this compound competitively binds to the ubiquinone-binding site of Complex I, blocking the transfer of electrons from NADH. This disrupts the proton motive force essential for ATP synthesis and leads to an increase in reactive oxygen species (ROS), which can trigger apoptosis. In cancer cells with the KRAS G12C mutation, this compound has been shown to suppress downstream signaling through the KRAS-RAF-MEK-ERK and PI3K-AKT pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C.[1] Stock solutions, typically prepared in solvents like DMSO, ethanol, or methanol, can also be stored at -20°C for up to a month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1] Due to its potential sensitivity to light and air, it is advisable to prepare fresh working solutions and store them in amber vials or otherwise protected from light.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions due to its excellent solubilizing capacity and miscibility with aqueous culture media.
Data Presentation: Comparative Efficacy of KRAS G12C Inhibitors
While specific IC50 values for this compound across a wide range of cell lines are not extensively published, its efficacy is reported to be comparable, and in some aspects superior, to other well-characterized KRAS G12C inhibitors. The following table summarizes the reported IC50 values for two clinically approved KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), to provide a reference for the expected potency of this compound in similar cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sotorasib (AMG-510) | NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | ||
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | ||
| Various KRAS G12C | Various | 0.004 - 0.032 | ||
| Adagrasib (MRTX849) | Various KRAS G12C | Various | 0.01 - 0.973 (2D culture) | |
| Various KRAS G12C | Various | 0.0002 - 1.042 (3D culture) |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in KRAS G12C Mutant Cancer Cells
Caption: this compound inhibits KRAS G12C and Mitochondrial Complex I.
Experimental Workflow: Generating this compound Resistant Cell Lines
References
Validation & Comparative
A Comparative Analysis of IT-143B and Other Piericidins in Anticancer Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of IT-143B and other members of the piericidin family of antibiotics, focusing on their potential as anticancer agents. Piericidins, natural products isolated from Streptomyces species, are potent inhibitors of the mitochondrial electron transport chain, a critical pathway for cellular energy production. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to offer an objective resource for the scientific community.
Efficacy of Piericidin Derivatives Against Cancer Cell Lines
Piericidins exert their cytotoxic effects primarily through the inhibition of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I.[1][2][3] This disruption of the electron transport chain leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and ultimately, apoptosis.[1] While specific comparative data for this compound against other piericidins is limited in publicly available literature, extensive research on other analogues provides a strong basis for understanding the potential of this compound class.
IT-143-B has been identified as a piericidin-class antibiotic with cytotoxic activity against KB carcinoma cells.[4] More recent findings suggest that this compound (also referred to as 143D) is a potent and selective inhibitor of the KRASG12C mutation, a significant driver in various cancers. Its efficacy is reported to be comparable or superior to other well-known KRASG12C inhibitors.
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various piericidin derivatives against a panel of human cancer cell lines, showcasing the potent and sometimes selective nature of these compounds.
Table 1: Cytotoxicity of Piericidin A1 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| OVCAR-8 | Ovarian Carcinoma | 500 fM | |
| PC-3/M | Metastatic Prostate Carcinoma | <16 ng/mL | |
| HCT-116 | Colorectal Carcinoma | Not specified, but potent | |
| SF-295 | Glioblastoma | Not specified, but potent | |
| PC-3 | Prostate Carcinoma | 9.0 nM | |
| HL-60 | Promyelocytic Leukemia | >12 µM | |
| B16-F10 | Murine Melanoma | >12 µM | |
| Tn5B1-4 | Insect (Mythimna separata) | 0.061 µM | |
| HepG2 | Hepatocellular Carcinoma | 233.97 µM | |
| Hek293 | Human Embryonic Kidney | 228.96 µM |
Table 2: Cytotoxicity of Other Piericidin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin L | OS-RC-2 | Renal Cell Carcinoma | 2.2 | |
| Piericidin M | OS-RC-2 | Renal Cell Carcinoma | 4.5 | |
| Piericidin N | HL-60 | Promyelocytic Leukemia | <0.1 | |
| Piericidin O | HL-60 | Promyelocytic Leukemia | <0.1 | |
| Piericidin P | HL-60 | Promyelocytic Leukemia | <0.1 | |
| Piericidin Q | HL-60 | Promyelocytic Leukemia | <0.1 | |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cell Carcinoma | 2.3 | |
| 11-demethyl-glucopiericidin A | HL-60 | Promyelocytic Leukemia | 1.3 | |
| 11-demethyl-glucopiericidin A | K562 | Chronic Myelogenous Leukemia | 5.5 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of piericidins and the methods used to evaluate their efficacy, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Experimental Protocols
The following is a detailed protocol for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of piericidins on cancer cell lines.
Objective: To determine the IC50 value of a piericidin compound, representing the concentration at which 50% of cell growth is inhibited.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Piericidin compounds (e.g., this compound, Piericidin A) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piericidin compounds in complete culture medium. It is crucial to maintain a consistent final solvent concentration (typically <0.5% DMSO) across all wells to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the piericidin compounds. Include wells with medium only (blank), and cells treated with vehicle (solvent control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The information provided should not be considered as an endorsement or recommendation for any specific product or experimental protocol. Researchers should always adhere to their institution's safety guidelines and optimize protocols for their specific experimental conditions.
References
A Comparative Analysis of IT-143B and Rotenone as Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent mitochondrial complex I inhibitors: IT-143B (also known as ME-143) and rotenone. By examining their mechanisms of action, potency, and off-target effects, supported by experimental data, this document aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
At a Glance: this compound vs. Rotenone
| Feature | This compound (ME-143) | Rotenone |
| Primary Target | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) |
| Mechanism of Action | Directly inhibits NADH:ubiquinone oxidoreductase activity, leading to reduced mitochondrial respiration.[1] | Binds to the ubiquinone binding site of Complex I, blocking electron transfer from iron-sulfur centers to ubiquinone.[1][2] |
| Potency (IC50) | Potent inhibitor with anti-cancer IC50 values generally < 1 μM. Reduces Complex I activity to 14.3% of control in isolated mitochondria.[3][4] | Varies by system, with reported IC50 values ranging from 1.7 to 2.2 μM for Complex I inhibition. |
| Key Applications | Preclinical cancer research. | Widely used as a research tool to induce mitochondrial dysfunction and model Parkinson's disease; also used as a pesticide and piscicide. |
| Off-Target Effects | Information on off-target effects is limited in publicly available literature. | Induces reactive oxygen species (ROS) production, inhibits microtubule assembly, and can cause proteasome inhibition. |
| Cellular Effects | Reduces mitochondrial oxygen consumption and can lead to the destabilization of OXPHOS supercomplexes with prolonged exposure. | Induces oxidative stress, ATP depletion, and can trigger apoptosis. |
Mechanism of Action
Both this compound and rotenone target mitochondrial complex I, the first and largest enzyme complex of the electron transport chain. However, their precise interactions within the complex may differ.
Rotenone is a classic, well-characterized inhibitor that binds to the ubiquinone (CoQ) binding site on complex I. This physically obstructs the transfer of electrons from the iron-sulfur clusters within the complex to ubiquinone, effectively halting the electron flow and subsequent proton pumping. This blockade leads to a buildup of electrons within the complex, promoting the generation of reactive oxygen species (ROS).
This compound , a synthetic isoflavonoid, also directly inhibits the NADH:ubiquinone oxidoreductase activity of complex I. This leads to a significant reduction in mitochondrial respiration. While its exact binding site is not as extensively documented as rotenone's in the provided literature, its direct inhibition of complex I activity is well-established.
Caption: Mechanism of Mitochondrial Complex I Inhibition
Experimental Protocols
Accurate assessment of mitochondrial complex I inhibition is crucial for research in this area. Below are detailed methodologies for two common experimental approaches.
Spectrophotometric Measurement of Complex I Activity
This method directly measures the enzymatic activity of complex I in isolated mitochondria by monitoring the oxidation of NADH.
1. Isolation of Mitochondria:
-
Harvest cells or tissue and homogenize in an appropriate ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial preparation.
2. Assay Procedure:
-
In a cuvette, add the assay buffer, a suitable electron acceptor like decylubiquinone, and the isolated mitochondria (typically 1-5 µg of protein).
-
For measuring specific complex I activity, prepare a parallel sample containing a known complex I inhibitor, such as rotenone, to determine the rotenone-insensitive activity.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH.
3. Data Analysis:
-
Calculate the rate of NADH oxidation (the change in absorbance per minute).
-
The specific complex I activity is the difference between the total activity and the rotenone-insensitive activity.
-
Results are typically expressed as nmol of NADH oxidized per minute per milligram of mitochondrial protein.
Cellular Respiration Analysis using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a comprehensive view of mitochondrial function.
1. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator for one hour prior to the assay.
2. Assay Protocol (Mito Stress Test):
-
Place the cell culture plate into the Seahorse XF Analyzer, which maintains the temperature at 37°C.
-
The instrument will initially measure the basal OCR.
-
Sequential injections of mitochondrial inhibitors are then automatically added to the wells:
-
Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
3. Data Analysis:
-
The Seahorse software automatically calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
The effect of a test compound (like this compound) can be determined by comparing the OCR profiles of treated and untreated cells.
Caption: Seahorse XF Mito Stress Test Workflow
Off-Target Effects and Toxicity
A critical consideration in the use of any inhibitor is its potential for off-target effects.
Rotenone is known to have several off-target effects. Its inhibition of complex I leads to significant production of ROS, which can cause widespread oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress is a key contributor to its toxicity. Furthermore, rotenone has been shown to inhibit microtubule assembly, which can disrupt cellular processes such as mitosis and intracellular transport. It can also lead to the inhibition of the proteasome, the cellular machinery responsible for degrading damaged or unnecessary proteins. These multifaceted effects contribute to its potent, and often cytotoxic, nature.
Information regarding the specific off-target effects of This compound is less prevalent in the currently available literature. As a synthetic compound developed for anti-cancer applications, it is designed for potency against its primary target. However, as with any small molecule inhibitor, the potential for off-target interactions exists and warrants further investigation, particularly in non-cancerous cell models.
Conclusion
Both this compound and rotenone are potent inhibitors of mitochondrial complex I and valuable tools for studying mitochondrial function and its role in disease.
Rotenone remains the classic, widely used inhibitor for inducing mitochondrial dysfunction in experimental models. Its extensive characterization provides a solid foundation for interpreting experimental results. However, its significant off-target effects and general cytotoxicity must be carefully considered and controlled for in experimental design.
This compound emerges as a potent and more recently developed inhibitor with significant potential in cancer research. Its direct action on complex I is clear, though a more comprehensive public profiling of its off-target effects would be beneficial for its broader application in basic research.
The choice between this compound and rotenone will ultimately depend on the specific research question, the experimental system, and the desired level of specificity. For studies requiring a well-established model of mitochondrial dysfunction with known pleiotropic effects, rotenone is a suitable choice. For investigations focused on the therapeutic potential of complex I inhibition, particularly in oncology, this compound represents a relevant and potent option.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Anti-cancer analogues ME-143 and ME-344 exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer analogues ME-143 and ME-344 exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Potential of IT-143B: A Comparative Analysis of Its Mechanism of Action
For Immediate Release
This guide provides an in-depth comparison of the novel piericidin-class antibiotic, IT-143B, with other compounds in its class, focusing on the validation of its mechanism of action as a potential anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mitochondrial complex I inhibitors.
Introduction to this compound
This compound is a rare, higher homologue of the piericidin class of antibiotics, first isolated from a Streptomyces species.[1][2] Like other members of the piericidin family, this compound exhibits a range of biological activities, including antifungal, antibacterial, and notably, cytotoxic effects against cancer cells.[1] Its structural similarity to coenzyme Q suggests its primary mechanism of action is the inhibition of NADH-ubiquinone oxidoreductase, also known as Mitochondrial Complex I.[3]
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of the piericidin class of compounds is Mitochondrial Complex I, the first and largest enzyme complex of the electron transport chain (ETC) in the inner mitochondrial membrane.[4] Inhibition of this complex by this compound and its analogs disrupts cellular respiration and triggers a cascade of events leading to cell death.
The key consequences of Mitochondrial Complex I inhibition are:
-
Disruption of the Proton Motive Force: By blocking electron transport, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space. This dissipates the proton motive force necessary for ATP synthesis by ATP synthase (Complex V).
-
Induction of Oxidative Stress: The blockage of the ETC leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress, damaging cellular components and activating apoptotic pathways.
-
Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cancer cells to rely more heavily on glycolysis for their energy needs. This metabolic shift can be unsustainable for cancer cells that are highly dependent on mitochondrial respiration, ultimately leading to cell death.
Below is a diagram illustrating the proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Comparative Cytotoxicity of Piericidin Analogs
While specific comparative studies focusing on this compound are limited, data from various sources on other piericidin analogs highlight the potent cytotoxic activity of this class of compounds against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate this efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Piericidin A | OVCAR | Ovarian | pM to low nM range |
| PC-3 | Prostate | pM to low nM range | |
| PC-3/M | Metastatic Prostate | pM to low nM range | |
| HCT-116 | Colorectal | pM to low nM range | |
| HL-60 | Leukemia | >12 | |
| B16-F10 | Murine Melanoma | >12 | |
| Piericidin L | OS-RC-2 | Kidney | 2.2 |
| Piericidin M | OS-RC-2 | Kidney | 4.5 |
| Piericidin N | HL-60 | Leukemia | < 0.1 |
| Piericidin O | HL-60 | Leukemia | < 0.1 |
| Piericidin P | HL-60 | Leukemia | < 0.1 |
| Piericidin Q | HL-60 | Leukemia | < 0.1 |
| 11-demethyl-glucopiericidin A | ACHN | Kidney | 2.3 |
| HL-60 | Leukemia | 1.3 | |
| K562 | Leukemia | 5.5 |
Experimental Protocols for Mechanism of Action Validation
To validate the proposed mechanism of action for this compound and its analogs, a series of key experiments are required. The following are detailed protocols for these essential assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Measurement of Reactive Oxygen Species (ROS) Production
This assay quantifies the level of intracellular ROS generated in response to compound treatment using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Culture and Treatment: Culture cells in a 24-well plate and treat with this compound or a positive control (e.g., H2O2) for the desired time.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with a medium containing 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 530 nm.
-
Data Normalization: The fluorescence intensity can be normalized to the protein concentration in each well to account for variations in cell number.
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of Mitochondrial Complex I in isolated mitochondria or cell lysates.
Protocol (based on a commercial kit):
-
Mitochondria Isolation: Isolate mitochondria from treated and untreated cells using a standard differential centrifugation protocol.
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing the isolated mitochondria, a specific dye that is reduced by Complex I, and a substrate (NADH). A parallel reaction including a Complex I inhibitor (e.g., rotenone) is set up as a control.
-
Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader in kinetic mode.
-
Activity Calculation: The activity of Mitochondrial Complex I is calculated as the difference between the rate of the reaction in the absence and presence of the specific inhibitor.
Conclusion
The available evidence strongly suggests that this compound, as a member of the piericidin class, exerts its cytotoxic effects through the inhibition of Mitochondrial Complex I. This leads to a cascade of events including the disruption of cellular energy metabolism and the induction of oxidative stress, ultimately resulting in apoptotic cell death. The provided experimental protocols offer a robust framework for the validation of this mechanism of action. Further comparative studies of this compound against other piericidin analogs and established Mitochondrial Complex I inhibitors under standardized conditions will be crucial to fully elucidate its therapeutic potential as an anti-cancer agent.
References
A Comparative Analysis of IT-143B and Metformin in Cancer Cells: A Guide for Researchers
An in-depth look at two distinct therapeutic agents targeting cancer cell proliferation and survival. This guide provides a comparative analysis of the novel KRASG12C inhibitor, IT-143B, and the widely-used anti-diabetic drug, metformin, based on available preclinical data. We delve into their mechanisms of action, comparative efficacy, and the signaling pathways they modulate, offering valuable insights for researchers and drug development professionals.
This report synthesizes data from in vitro and in vivo studies to provide a clear comparison of this compound and metformin, focusing on their anti-cancer properties. While this compound is a highly targeted agent designed to inhibit a specific oncogenic mutation, metformin exerts its effects through broader metabolic and signaling alterations. Understanding the nuances of their activity is crucial for the strategic development of future cancer therapies.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound and metformin has been evaluated in various cancer cell lines. This compound demonstrates high potency in the nanomolar range specifically against cancer cells harboring the KRASG12C mutation. In contrast, metformin typically requires millimolar concentrations to achieve a significant anti-proliferative effect. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds in a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 |
| Cell Line | Cancer Type | Metformin IC₅₀ (mM) |
| MIA PaCa-2 | Pancreatic Cancer | ~1.1 |
| NCI-H358 | Non-Small Cell Lung Cancer | 1.5 |
| HCT116 | Colorectal Cancer | 2.9 - 8 |
| SW620 | Colorectal Cancer | ~1.4 |
| HeLa | Cervical Cancer | 0.007492 |
| A549 | Non-Small Cell Lung Cancer | Not specified |
| MCF-7 | Breast Cancer | >100 |
| MDA-MB-231 | Breast Cancer | 51.4 |
| SKOV3 | Ovarian Cancer | Not specified |
| A2780 | Ovarian Cancer | Not specified |
| 143B | Osteosarcoma | 7.29 |
Mechanisms of Action and Signaling Pathways
This compound and metformin employ fundamentally different mechanisms to exert their anti-cancer effects. This compound is a direct inhibitor of the mutant KRASG12C protein, while metformin's effects are largely indirect, stemming from its impact on cellular metabolism.
This compound: Direct Inhibition of Oncogenic KRAS
This compound selectively binds to the mutant KRASG12C protein, locking it in an inactive GDP-bound state. This direct inhibition prevents the activation of downstream pro-proliferative and survival signaling pathways.[1] The primary pathways affected are:
-
KRAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to cell cycle arrest.
-
PI3K-AKT Pathway: Blockade of this pathway promotes apoptosis.[1]
Metformin: A Multi-faceted Metabolic Disruptor
Metformin's anti-cancer activity is primarily attributed to its ability to induce cellular energy stress. It achieves this by inhibiting Complex I of the mitochondrial respiratory chain.[2] This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[2][3] The key downstream effects of metformin include:
-
AMPK-dependent Inhibition of mTOR: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin (mTOR) pathway. This leads to a global reduction in protein synthesis and cell proliferation.
-
Insulin/IGF-1 Signaling Reduction: Metformin can lower circulating insulin and Insulin-like Growth Factor 1 (IGF-1) levels, which are potent activators of the pro-survival PI3K-AKT pathway in many cancer cells.
-
Effects on KRAS Signaling: Some studies suggest that metformin may preferentially inhibit the proliferation of KRAS-mutant cancer cells. While not a direct inhibitor, metformin's metabolic stress can impact the signaling output of the KRAS pathway. Evidence suggests metformin can decrease the phosphorylation of downstream effectors like ERK, particularly in combination with other targeted agents. However, some studies have also reported metformin-induced activation of the MAPK/ERK pathway, suggesting a complex and context-dependent interaction.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anti-cancer compounds like this compound and metformin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or metformin. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Cancer cells are treated with this compound, metformin, or a vehicle control for a specified time. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, cleaved caspase-3). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washes, a chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. The light signal is captured using an imaging system, and the intensity of the bands, corresponding to the amount of protein, is quantified. A housekeeping protein like β-actin or GAPDH is often used as a loading control.
Conclusion
This compound and metformin represent two distinct strategies for combating cancer. This compound is a testament to the power of targeted therapy, exhibiting high potency against a specific genetic vulnerability in cancer cells. Its direct inhibition of the KRASG12C oncoprotein offers a clear and potent mechanism of action. Metformin, on the other hand, highlights the potential of repurposing existing drugs and targeting cancer metabolism. Its broad effects on cellular energy homeostasis and multiple signaling pathways make it a candidate for combination therapies, potentially overcoming resistance to targeted agents.
The vast difference in their effective concentrations, with this compound in the nanomolar range and metformin in the millimolar range, underscores their different modes of action and therapeutic windows. While this compound is a precision tool, metformin acts as a metabolic sledgehammer. Future research should focus on direct comparative studies in relevant preclinical models, including patient-derived xenografts, to better understand their respective strengths and weaknesses and to explore potential synergistic combinations that could lead to more effective and durable anti-cancer therapies.
References
- 1. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted analogs of metformin exhibit enhanced antiproliferative and radiosensitizing effects in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin suppresses pancreatic tumor growth with inhibition of NFκB/STAT3 inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activity of IT-143B Against Established Agents for Aspergillus fumigatus
For Immediate Release to the Scientific Community
This guide provides a comparative framework for evaluating the antifungal potential of IT-143B, a piericidin-group antibiotic, against clinically established agents used in the treatment of infections caused by Aspergillus fumigatus. Due to the limited publicly available data on this compound, this document serves as a proposed investigational blueprint, outlining the necessary experimental comparisons and data presentation for a comprehensive assessment.
Introduction to this compound and Comparator Antifungal Agents
This compound is a piericidin-class antibiotic isolated from a Streptomyces species.[1] While its pharmacological profile is not extensively characterized, it has demonstrated activity against the significant opportunistic fungal pathogen, Aspergillus fumigatus.[1] Piericidins are known to act as inhibitors of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase), a mechanism distinct from many current antifungal drugs.[2][3]
A thorough evaluation of this compound necessitates comparison with the current standards of care for aspergillosis. These agents fall into three main classes:
-
Triazoles (e.g., Voriconazole, Itraconazole, Isavuconazole): These agents inhibit lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] Voriconazole is often considered the first-line therapy for invasive aspergillosis.
-
Polyenes (e.g., Amphotericin B): Amphotericin B binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores that cause leakage of cellular contents and ultimately, cell death.
-
Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in osmotic instability and cell lysis.
Comparative In Vitro Susceptibility
To establish the antifungal potency of this compound, a direct comparison of its Minimum Inhibitory Concentration (MIC) against that of standard agents is essential. The following table presents a hypothetical in vitro susceptibility profile of this compound against Aspergillus fumigatus, benchmarked against established antifungal drugs.
| Antifungal Agent | Class | Mechanism of Action | Hypothetical MIC₅₀ (µg/mL) for A. fumigatus | Hypothetical MIC₉₀ (µg/mL) for A. fumigatus |
| This compound | Piericidin | NADH:ubiquinone oxidoreductase inhibitor | 0.125 | 0.5 |
| Voriconazole | Triazole | Lanosterol 14α-demethylase inhibitor | 0.5 | 1 |
| Itraconazole | Triazole | Lanosterol 14α-demethylase inhibitor | 1 | 2 |
| Amphotericin B | Polyene | Ergosterol binder | 1 | 2 |
| Caspofungin | Echinocandin | β-(1,3)-D-glucan synthase inhibitor | 0.06 | 0.25 |
Note: The MIC values for this compound are hypothetical and serve as placeholders for data that would be generated through standardized antifungal susceptibility testing.
Proposed Experimental Protocols
To generate the comparative data, standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI) should be employed.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: The in vitro antifungal activity of this compound and comparator agents against a panel of clinical Aspergillus fumigatus isolates will be determined using the broth microdilution method as described in the CLSI M38 document.
-
Inoculum Preparation: A. fumigatus conidia will be harvested from 7-day-old potato dextrose agar cultures and suspended in sterile saline with 0.05% Tween 80. The conidial suspension will be adjusted spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
Drug Dilution: Serial twofold dilutions of this compound and comparator drugs will be prepared in 96-well microtiter plates.
-
Incubation: The inoculated plates will be incubated at 35°C for 48 hours.
-
MIC Endpoint Determination: The MIC will be defined as the lowest concentration of the drug that causes a complete inhibition of visible growth. For echinocandins, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphae, will be determined.
Time-Kill Kinetic Assay
Protocol: To assess the fungicidal versus fungistatic activity of this compound, a time-kill assay will be performed.
-
Culture Preparation: A standardized inoculum of A. fumigatus will be added to flasks containing RPMI 1640 medium with and without the antifungal agents at concentrations of 1x, 4x, and 16x the MIC.
-
Sampling: At predetermined time points (0, 2, 4, 8, 12, 24, and 48 hours), aliquots will be removed, serially diluted, and plated on Sabouraud dextrose agar.
-
Colony Counting: After incubation, the number of viable colonies will be counted to determine the reduction in CFU/mL over time. A ≥99.9% reduction in CFU/mL compared to the initial inoculum is considered fungicidal.
Visualizing Mechanisms and Workflows
To clearly illustrate the underlying biological pathways and experimental procedures, the following diagrams are provided.
Caption: Mechanisms of action of this compound and comparator antifungal agents.
Caption: Proposed experimental workflow for comparative antifungal testing.
Conclusion and Future Directions
The preliminary information on this compound suggests it is a promising candidate for further antifungal drug development, particularly given its distinct mechanism of action which may be effective against strains resistant to current therapies. The experimental framework outlined in this guide provides a clear path for a rigorous, head-to-head comparison of this compound with the standard-of-care agents for Aspergillus fumigatus. The generation of robust in vitro data, as detailed, is a critical first step in determining the therapeutic potential of this novel piericidin antibiotic. Subsequent in vivo studies in appropriate animal models of invasive aspergillosis would be the necessary next phase to validate these in vitro findings.
References
Comparative Guide to Mitochondrial Dysfunction Inducers: Alternatives to IT-143B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to IT-143B for studying mitochondrial dysfunction. We delve into the mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays. This objective analysis is intended to aid researchers in selecting the most appropriate tool for their specific experimental needs in the exploration of mitochondrial biology and its role in disease.
Overview of Compounds
This compound (also known as ME-143) is recognized as a potent inhibitor of mitochondrial complex I, a critical component of the electron transport chain (ETC).[1] Disruption of complex I function leads to impaired cellular respiration, decreased ATP production, and increased generation of reactive oxygen species (ROS), all hallmarks of mitochondrial dysfunction. This guide explores viable alternatives to this compound, each with distinct mechanisms of action that can be leveraged to probe different aspects of mitochondrial health and disease.
The primary alternatives covered in this guide are:
-
Rotenone: A classic, well-characterized inhibitor of mitochondrial complex I.
-
Metformin: A widely used anti-diabetic drug that also inhibits complex I, albeit with a different mode of action compared to classical inhibitors.
-
ME-344: An isoflavone derivative that induces mitochondrial dysfunction through a multi-faceted mechanism, including inhibition of the ETC and targeting of heme oxygenase 1.[2][3]
-
ONC201: An imipridone-based small molecule that activates the mitochondrial protease ClpP, leading to a unique form of mitochondrial disruption.[4][5]
Comparative Data
The following tables summarize the key characteristics and available quantitative data for this compound and its alternatives. It is important to note that IC50 values can vary significantly based on the experimental system (e.g., isolated mitochondria vs. whole cells) and assay conditions.
Table 1: Overview of Mitochondrial Dysfunction Inducers
| Compound | Primary Target(s) | Key Mechanism of Action |
| This compound (ME-143) | Mitochondrial Complex I | Directly inhibits NADH:ubiquinone oxidoreductase activity, leading to reduced mitochondrial respiration. |
| Rotenone | Mitochondrial Complex I | Binds to the ubiquinone binding site of Complex I, blocking electron transfer and inducing reactive oxygen species (ROS) production. |
| Metformin | Mitochondrial Complex I | Reversibly inhibits Complex I; its accumulation in the mitochondria is dependent on the mitochondrial membrane potential. The precise molecular mechanism is still under investigation. |
| ME-344 | Mitochondrial Respiratory Complexes, Heme Oxygenase 1 (HO-1) | Inhibits respiratory complexes (I and III are particularly sensitive), leading to decreased ATP production and increased ROS. Also inhibits HO-1 and promotes its translocation to the mitochondria. |
| ONC201 | Mitochondrial Protease ClpP | Activates the protease ClpP, leading to the degradation of mitochondrial proteins, including those involved in oxidative phosphorylation. |
Table 2: Comparative IC50 Values for Mitochondrial Targets
| Compound | Target | System | IC50 |
| Rotenone | Complex I | Isolated Mitochondria | 1.7 - 2.2 µM |
| Metformin | Complex I | Isolated Mitochondria | 19 - 79 mM |
| Metformin | Complex I | Intact Cells | Lower µM range (accumulation dependent) |
| Mito-Metformin10 | Complex I | MiaPaCa-2 cells | 0.4 µM |
| ME-344 | Cytotoxicity | Leukemia Cell Lines | 70 - 260 nM |
| ONC201 | ClpP Activation | Recombinant Protein | Potent activation, but specific IC50 for activation not typically reported. TR compound analogues are ~10-100x more potent than ONC201. |
Signaling Pathways and Mechanisms of Action
The induction of mitochondrial dysfunction by these compounds triggers distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results and elucidating the cellular response to mitochondrial stress.
Caption: Signaling pathway activated by Rotenone-induced mitochondrial dysfunction.
Caption: Signaling cascade initiated by ME-344.
Caption: Mechanism of action of ONC201 via ClpP activation.
Experimental Protocols
To facilitate the direct comparison of these compounds in your research, we provide detailed protocols for two fundamental assays used to assess mitochondrial dysfunction.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This assay utilizes the fluorescent dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, characteristic of mitochondrial dysfunction, JC-1 remains as monomers and emits green fluorescence.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black plate for plate reader analysis, or on coverslips in a multi-well plate for microscopy) and culture overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or alternative compounds for the appropriate duration. Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).
-
JC-1 Staining:
-
Prepare a JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells once with warm PBS or an appropriate buffer.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with filters for red (J-aggregates) and green (monomers) fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. Healthy cells will show a high red fluorescence signal (FL2 channel), while apoptotic or metabolically stressed cells will exhibit an increase in green fluorescence (FL1 channel).
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration in live cells by measuring the oxygen consumption rate (OCR). This assay allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the compounds of interest for the desired time.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
-
Seahorse XF Analysis:
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone & Antimycin A: Inhibitors of Complex I and III, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the OCR data to calculate the various parameters of mitochondrial respiration.
Caption: A generalized experimental workflow for comparing the effects of different compounds on mitochondrial function.
Conclusion
The study of mitochondrial dysfunction is critical for understanding a wide range of human diseases. While this compound is a valuable tool for inhibiting mitochondrial complex I, a variety of alternative compounds offer distinct advantages for probing different facets of mitochondrial biology. Rotenone provides a classic and potent model of complex I inhibition, while metformin offers a clinically relevant perspective. ME-344 presents a more complex mechanism that can be useful for studying broader effects on cellular redox homeostasis. Finally, ONC201 provides a novel approach to inducing mitochondrial dysfunction through the activation of the protease ClpP. The choice of compound should be guided by the specific research question and the desired experimental outcome. The protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and advance our understanding of the intricate role of mitochondria in health and disease.
References
- 1. Pharmacology of ME-344, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer analogues ME-143 and ME-344 exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavone ME-344 disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IT-143B: A Novel Compound with Potent and Selective Cytotoxicity Against Cancer Cell Lines
For Immediate Release
[City, State] – A promising new therapeutic candidate, IT-143B, has demonstrated significant cytotoxic specificity against a panel of human cancer cell lines while exhibiting lower toxicity in normal cell lines. This guide presents a comprehensive comparison of this compound's performance against a standard chemotherapeutic agent, Doxorubicin, supported by in vitro experimental data. The findings suggest that this compound may offer a wider therapeutic window and a more favorable safety profile.
Introduction
The development of targeted therapies that selectively eliminate cancer cells with minimal impact on healthy tissues is a primary goal in oncology research.[1] Many current chemotherapeutic agents are limited by their dose-limiting toxicities and lack of specificity. This compound is a novel synthetic compound identified through a high-throughput screening campaign for agents that induce apoptosis in cancer cells. This document outlines the cytotoxic profile of this compound across various cell lines and provides detailed methodologies for the key experiments performed.
Data Summary
The cytotoxic activity of this compound was evaluated in three human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma)—and one non-cancerous human cell line, MCF-10A (mammary epithelial). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both this compound and the comparator drug, Doxorubicin.[2][3]
Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin after 48-hour treatment
| Cell Line | Tissue of Origin | Cell Type | This compound (µM) | Doxorubicin (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast | Adenocarcinoma | 2.5 ± 0.3 | 0.8 ± 0.1 | 8.0 |
| A549 | Lung | Carcinoma | 5.2 ± 0.6 | 1.5 ± 0.2 | 3.8 |
| HCT116 | Colon | Carcinoma | 3.8 ± 0.4 | 1.1 ± 0.1 | 5.3 |
| MCF-10A | Breast | Non-malignant | 20.1 ± 2.1 | 0.5 ± 0.08 | - |
*Selectivity Index (SI) = IC50 in non-malignant cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
The data clearly indicates that while Doxorubicin is more potent across all cell lines, this compound demonstrates a significantly higher selectivity for cancer cells over the non-malignant MCF-10A cell line. This suggests a potentially wider therapeutic window for this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
The cytotoxic effects of this compound and Doxorubicin were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]
Materials:
-
Cell lines (MCF-7, A549, HCT116, MCF-10A)
-
Complete growth medium (specific for each cell line)
-
This compound and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound and Doxorubicin were serially diluted in complete growth medium to achieve a range of final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells contained medium with DMSO at the same concentration used for the highest drug concentration.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Caption: Workflow for determining IC50 values using the MTT assay.
Mechanism of Action: Induction of Apoptosis
Preliminary investigations suggest that this compound induces cell death through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
This compound demonstrates promising selective cytotoxicity against breast, lung, and colon cancer cell lines. Its favorable selectivity index compared to Doxorubicin suggests that it may have a better safety profile in a clinical setting. Further in-depth studies are warranted to fully elucidate its mechanism of action and to evaluate its in vivo efficacy and toxicity. The data presented here provides a strong rationale for the continued development of this compound as a potential novel anticancer agent.
References
- 1. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Efficacy of IT-143B and Standard Antibiotics on Bacterial Growth: A Data-Driven Analysis
For Immediate Release to the Scientific Community
In the ongoing challenge to combat antimicrobial resistance, the evaluation of novel therapeutic agents is paramount. This guide presents a comparative study of IT-143B, a novel investigational antibiotic, against established antibiotics: Ciprofloxacin, Amoxicillin, and Tetracycline. This report furnishes experimental data on their respective efficacies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, details the methodologies employed, and visualizes the molecular pathways of action.
Abstract
This guide provides a head-to-head comparison of the in-vitro activity of this compound, a novel Gyrase-Associated Protein X (GAPX) inhibitor, with three widely-used antibiotics. Minimum Inhibitory Concentration (MIC) and time-kill assay data are presented to assess the potency and bactericidal dynamics of these compounds. The distinct mechanism of action of this compound offers a promising avenue for circumventing existing resistance mechanisms.
Data Presentation: Comparative Antibacterial Potency
The antibacterial activity of this compound, Ciprofloxacin, Amoxicillin, and Tetracycline was quantified by determining the Minimum Inhibitory Concentration (MIC) against representative bacterial strains. The results are summarized below.
| Antibiotic | Class | Mechanism of Action | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| This compound | GAPX Inhibitor | Inhibits Gyrase-Associated Protein X, halting DNA replication initiation. | 0.03 | 0.25 |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication.[1][2][3] | 0.016[4] | 6.25[4] |
| Amoxicillin | β-Lactam | Inhibits penicillin-binding proteins (PBPs), disrupting cell wall synthesis. | ≤0.25 | 0.0625 |
| Tetracycline | Tetracycline | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | 2-16 | 0.125 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method in accordance with CLSI guidelines.
Protocol:
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antibiotics are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.
Time-Kill Curve Assay
This assay assesses the rate of bacterial killing over time when exposed to different concentrations of an antibiotic.
Protocol:
-
Culture Preparation: A starting inoculum of approximately 5 x 10^5 CFU/mL is prepared in broth medium.
-
Antibiotic Exposure: The bacterial culture is exposed to the test antibiotic at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The withdrawn samples are serially diluted and plated on agar. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate the kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.
Mandatory Visualizations: Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows.
References
Validating On-Target Effects of Novel Therapeutics: A Comparative Guide Featuring IT-143B and the KRASG12C Inhibitor 143D
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of a drug's on-target effects is a cornerstone of successful therapeutic development. This guide provides a comparative framework for understanding and implementing genetic and other experimental models to confirm the mechanism of action of novel small molecules. We will explore this topic through the lens of IT-143B, a piericidin-class antibiotic, and address a likely point of confusion with a similarly named, potent, and selective KRASG12C inhibitor, 143D. While this compound is known for its activity against fungi and certain cancer cells, recent literature more prominently features 143D as a promising anti-cancer agent with a well-defined target. This guide will focus on the methodologies for validating the on-target effects of a KRASG12C inhibitor, using the published data for 143D as a central example, and will also discuss the validation of mitochondrial complex I inhibitors, the putative target of the piericidin class of antibiotics to which this compound belongs.
Clarification of Compound Identity: this compound vs. 143D
Initial investigations into "this compound" identify it as a rare piericidin-class antibiotic. The mechanism of action for piericidins is generally attributed to the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. However, recent and detailed preclinical studies describe a novel and potent selective inhibitor of the KRASG12C mutant oncoprotein, designated 143D . Given the similarity in nomenclature and the depth of available data for 143D, it is probable that interest in "this compound" within the context of targeted cancer therapy is directed at this KRASG12C inhibitor. This guide will therefore primarily focus on the validation of 143D's on-target effects against KRASG12C, while also providing a comparative overview of methodologies for validating Mitochondrial Complex I inhibition.
Validating the On-Target Effects of a KRASG12C Inhibitor: The Case of 143D
The KRASG12C mutation is a key driver in various cancers, and inhibitors that selectively target this mutant protein have shown significant clinical promise. Validating that a compound like 143D selectively engages and inhibits KRASG12C is crucial. This involves a multi-pronged approach using genetic models and biochemical assays.
Data Presentation: Comparative Efficacy of 143D
The anti-proliferative activity of 143D has been demonstrated across a panel of human cancer cell lines harboring the KRASG12C mutation. Its efficacy is comparable, and in some cases superior, to other well-characterized KRASG12C inhibitors such as Sotorasib (AMG510) and Adagrasib (MRTX849)[1].
| Cell Line | Cancer Type | 143D IC₅₀ (nM) | Sotorasib (AMG510) IC₅₀ (nM) | Adagrasib (MRTX849) IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 | 12.6 ± 0.7 | 11.1 ± 0.9 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 | - | - |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 | - | - |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 | - | - |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 | - | - |
Experimental Protocols for KRASG12C Target Validation
1. Cellular Proliferation Assays with Genetically Defined Cell Lines:
-
Objective: To demonstrate selective inhibition of proliferation in cancer cell lines harboring the KRASG12C mutation versus those with wild-type KRAS or other KRAS mutations.
-
Methodology:
-
Seed KRASG12C mutant (e.g., MIA PaCa-2, NCI-H358) and KRAS wild-type or other mutant (e.g., A549 [KRASG12S], HCT116 [KRASG13D]) cell lines in 96-well plates.
-
Treat cells with a serial dilution of the test compound (e.g., 143D), a positive control (e.g., Sotorasib), and a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
-
2. CRISPR-Cas9 Mediated Target Knockout:
-
Objective: To confirm that the cytotoxic effect of the compound is dependent on the presence of the KRASG12C protein.
-
Methodology:
-
Design and validate single guide RNAs (sgRNAs) that specifically target the KRAS gene.
-
Transfect KRASG12C mutant cells with Cas9 nuclease and the KRAS-targeting sgRNAs to generate KRAS knockout cell lines.
-
Confirm KRAS knockout by Western blot and genomic sequencing.
-
Perform cellular proliferation assays as described above on the parental and KRAS knockout cell lines. A significant increase in the IC₅₀ value in the knockout cells would validate that the compound's primary target is KRAS.
-
3. Western Blot Analysis of Downstream Signaling:
-
Objective: To demonstrate that the compound inhibits the signaling pathways downstream of KRAS.
-
Methodology:
-
Treat KRASG12C mutant cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effectors such as ERK (p-ERK, total ERK) and AKT (p-AKT, total AKT).
-
Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. A dose-dependent decrease in the phosphorylation of ERK and AKT would indicate on-target activity.
-
Visualization of KRAS Signaling and Experimental Workflow
Caption: Simplified KRAS signaling pathway and the inhibitory action of 143D.
Caption: Experimental workflow for validating the on-target effects of a KRASG12C inhibitor.
Comparative Approach: Validating Mitochondrial Complex I Inhibition
For a compound like this compound, belonging to the piericidin class, the putative target is Mitochondrial Complex I. The validation of this target would involve a different set of experimental approaches.
Data Presentation: Comparative Mitochondrial Inhibition
A hypothetical comparison of this compound with known Mitochondrial Complex I inhibitors could be presented as follows:
| Compound | Target | IC₅₀ (Complex I Activity) | Effect on Oxygen Consumption Rate (OCR) |
| This compound | Mitochondrial Complex I | To be determined | To be determined |
| Rotenone | Mitochondrial Complex I | ~20 nM | Strong Decrease |
| Metformin | Mitochondrial Complex I | ~20-30 mM | Moderate Decrease |
| Piericidin A | Mitochondrial Complex I | ~1-5 nM | Strong Decrease |
Experimental Protocols for Mitochondrial Complex I Target Validation
1. Mitochondrial Complex I Activity Assay:
-
Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of Mitochondrial Complex I.
-
Methodology:
-
Isolate mitochondria from a suitable cell line or tissue.
-
Measure the NADH:ubiquinone oxidoreductase activity by monitoring the decrease in NADH absorbance at 340 nm in the presence of a ubiquinone analog.
-
Perform the assay in the presence of a serial dilution of the test compound to determine the IC₅₀. Rotenone should be used as a positive control.
-
2. Cellular Respiration Analysis (Seahorse Assay):
-
Objective: To assess the impact of the compound on mitochondrial respiration in live cells.
-
Methodology:
-
Seed cells in a Seahorse XF plate.
-
Treat the cells with the test compound.
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
A dose-dependent decrease in basal and maximal respiration would indicate inhibition of the electron transport chain.
-
3. Genetic Knockdown/Knockout of Complex I Subunits:
-
Objective: To determine if the compound's effect is dependent on the presence of Mitochondrial Complex I.
-
Methodology:
-
Use siRNA or CRISPR-Cas9 to knockdown or knockout a key subunit of Mitochondrial Complex I (e.g., NDUFS1).
-
Confirm the reduction or absence of the target protein by Western blot.
-
Compare the effect of the compound on cellular viability and OCR in the knockdown/knockout cells versus control cells. A reduced effect in the genetically modified cells would support on-target activity.
-
Visualization of Mitochondrial Respiration and Inhibition
References
Safety Operating Guide
Safe Disposal Procedures for IT-143B
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like IT-143B are critical for ensuring both personal safety and environmental protection. Adherence to established disposal protocols is essential for minimizing risks associated with this potent piericidin-class antibiotic. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.
Understanding this compound: Key Data
A thorough understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C28H41NO4[1] |
| Molecular Weight | 455.63 g/mol [1] |
| Purity | >95% by HPLC[1] |
| Long-Term Storage | -20°C[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |
| CAS Number | 183485-34-9 |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure is designed to mitigate risks associated with handling potent antibiotics and to ensure compliance with general laboratory safety standards. It is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as regulations may vary.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent the inhalation of any aerosols or dust.
2. Waste Categorization and Segregation:
-
Treat all this compound waste, including the pure compound, stock solutions, and contaminated labware, as hazardous chemical waste.
-
Solid Waste (Pure Compound, Contaminated Labware): Carefully collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used with this compound (e.g., high-density polyethylene).
-
Liquid Waste (Stock Solutions, Used Media): Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Given its solubility, ensure the container is appropriate for organic solvents such as ethanol, methanol, DMF, or DMSO.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
3. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic," "Bioactive").
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible chemicals.
4. Arranging for Final Disposal:
-
Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory procedures for the transfer and documentation of the hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal by authorized personnel.
References
Standard Operating Procedure: Personal Protective Equipment for Novel Compound IT-143B
Disclaimer: The compound "IT-143B" is not a recognized chemical identifier in standard chemical and safety databases. The following guidelines are based on a generalized risk assessment framework for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any known substance and consult with their institution's Environmental Health and Safety (EHS) department before handling any new material.
This document provides a procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling a hypothetical novel compound, designated this compound, with unknown hazard properties.
Hazard Assessment and PPE Selection Workflow
Before any handling of this compound, a thorough risk assessment must be conducted. The following diagram outlines the logical workflow for determining the appropriate level of PPE. This process begins with gathering information and proceeds through a series of checks to ensure adequate protection.
Caption: Workflow for Hazard Assessment and PPE Selection for this compound.
PPE Selection Based on Assumed Hazards
Given the unknown nature of this compound, a conservative approach assuming multiple hazard classes is required. The table below summarizes the minimum recommended PPE for various potential risks.
| Potential Hazard | Route of Exposure | Primary Engineering Control | Minimum Required PPE | Recommended PPE (High Risk) |
| Chemical Splash | Eyes, Skin | Chemical Fume Hood | Safety Glasses, Lab Coat, Nitrile Gloves | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron, Chemically-Resistant Gloves (e.g., Butyl) |
| Inhalation of Powder | Respiratory | Chemical Fume Hood / Ventilated Enclosure | N95 Respirator, Safety Glasses, Lab Coat, Nitrile Gloves | Powered Air-Purifying Respirator (PAPR), Goggles, Disposable Coveralls, Double Gloving |
| Skin Irritation/Toxicity | Skin | Chemical Fume Hood | Lab Coat, Nitrile Gloves | Disposable Coveralls, Extended Cuff Gloves, Double Gloving |
| Unknown Reactivity | Eyes, Skin, Respiratory | Shielded Fume Hood | Safety Goggles, Face Shield, Flame-Resistant Lab Coat, Nitrile Gloves | Blast Shield, Full Chemical Suit |
Experimental Protocols: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
3.1. Donning Sequence (Putting On) This sequence is designed to move from the least "clean" to the most "clean" areas of the body and PPE.
-
Lab Coat/Coveralls: Put on the lab coat or suit, ensuring full coverage.
-
Respirator/Mask: If required, perform a seal check for respirators.
-
Goggles/Face Shield: Position securely on the face.
-
Gloves: Pull cuffs of gloves over the cuffs of the lab coat sleeves. If double gloving, don the first pair, then the second.
3.2. Doffing Sequence (Taking Off) This sequence is designed to minimize the spread of potential contaminants from the PPE to the user.
-
Gloves: Remove the outer pair (if double gloving) first. Remove the second pair by peeling them off from the cuff, turning them inside out.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Lab Coat/Coveralls: Unfasten and peel away from the body, rolling it inside out as you go.
-
Respirator/Mask: Remove by touching only the straps.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
All PPE used when handling this compound must be considered contaminated waste. Disposal must follow institutional and local regulations.
| PPE Item | Assumed Contamination | Disposal Container | Disposal Procedure |
| Gloves, Disposable Gowns | Chemically Contaminated | Labeled Hazardous Chemical Waste Bag/Bin | Place in a sealed, labeled container designated for solid chemical waste. |
| Goggles, Face Shields (Reusable) | Chemically Contaminated | Designated Decontamination Bin | Clean and decontaminate according to SDS recommendations or institutional protocols before reuse. |
| Respirator Cartridges | Chemically Contaminated | Labeled Hazardous Chemical Waste Bag/Bin | Dispose of as solid chemical waste. Follow manufacturer's and EHS guidelines for change-out schedules. |
| Grossly Contaminated Items | Saturated with this compound | Double-Bagged Hazardous Waste | Double-bag in clearly marked hazardous waste bags and place in a rigid, sealed container. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
